Tantalum pentoxide
Description
Structure
2D Structure
Properties
IUPAC Name |
oxygen(2-);tantalum(5+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5O.2Ta/q5*-2;2*+5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPUBBGLMJRNUCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[Ta+5].[Ta+5] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O5Ta2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10893849 | |
| Record name | Tantalum oxide (Ta2O5) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10893849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | Tantalum oxide (Ta2O5) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
1314-61-0, 59763-75-6 | |
| Record name | Tantalum pentoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001314610 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tantalum oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059763756 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tantalum oxide (Ta2O5) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tantalum oxide (Ta2O5) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10893849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ditantalum pentaoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.854 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TANTALUM PENTOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OEZ64Z53M4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for Tantalum Pentoxide Materials
Solution-Based Approaches for Tantalum Pentoxide Nanostructures and Thin Films
Solution-based methods offer versatile routes for synthesizing this compound nanostructures and thin films, often allowing for control over particle size, morphology, and crystallinity through adjustments in reaction conditions and precursors.
Sol-Gel Synthesis of this compound Nanoparticles and Films
The sol-gel method is a widely utilized technique for producing this compound nanoparticles and thin films, characterized by controlled chemical reactions that lead to the formation of a gel, which is then processed (e.g., dried and calcined) to yield the final oxide material. Tantalum alkoxides, such as tantalum ethoxide researchgate.net or Ta(OC₂H₅)₅ chalcogen.ro, are common precursors.
Nanoparticles: By employing the sol-gel process, this compound nanoparticles with sizes ranging from 1-8 nm have been achieved chalcogen.ro. Other studies report particle sizes between 20-50 nm researchgate.net or an average size of 16.92 nm ijpsat.org. The morphology can vary; for instance, flake-shaped nanoparticles below 20 nm have been synthesized researchgate.net. The sol-gel method's ability to control particle growth, often facilitated by polymeric networks or surfactants like oleic acid researchgate.net, is key to achieving these nanoscale dimensions.
Thin Films: Sol-gel techniques can also be used to deposit ultrathin films of Ta₂O₅, typically in the range of 30-40 nm, onto various substrates via methods like dip-coating utwente.nl. These films are often amorphous when heat-treated below 400°C researchgate.netutwente.nl. Upon annealing at higher temperatures, such as 700°C or 800°C, crystallization into hexagonal or orthorhombic structures occurs chalcogen.roresearchgate.netutwente.nl. The refractive index of these sol-gel derived films typically falls between 1.78 and 2.2 researchgate.net.
Hydrothermal and Solvothermal Preparation of this compound
Hydrothermal and solvothermal methods involve chemical reactions in aqueous or non-aqueous solvents, respectively, under elevated temperature and pressure in sealed autoclaves. These techniques offer significant control over the morphology and crystallinity of this compound nanostructures.
Methodology: Hydrothermal synthesis, often utilizing polyethylene (B3416737) glycol (PEG) as a guiding agent and strontium hydroxide (B78521) (Sr(OH)₂) as a mineralizer, has been employed to produce Ta₂O₅ nanorods researchgate.netnankai.edu.cn. Optimal conditions, such as crystallization at 200°C for extended periods, are crucial for forming well-defined nanostructures nankai.edu.cn. Solvothermal methods also provide pathways to control morphology and phase rsc.org.
Resulting Structures: Phase-pure Ta₂O₅ nanorods with dimensions around 200 nm in length and 25 nm in diameter have been successfully synthesized researchgate.netnankai.edu.cn. Other studies have reported the formation of nanocubes using hydrothermal methods under alkaline conditions rsc.org. These methods can yield materials with high photocatalytic activity researchgate.net.
Chemical Route Fabrication of this compound Nanoparticles
Beyond sol-gel and hydrothermal methods, other chemical routes exist for synthesizing this compound nanoparticles. These often involve direct chemical reactions, precipitation, or advanced techniques like laser ablation.
Direct Chemical Synthesis: A single-step chemical reaction route has been reported, involving the simultaneous reduction of Ta₂O₅ with in-situ produced hydrogen and carbon at 600°C to yield Ta nanopowder researchgate.net. Another approach involves mechanical milling followed by calcination, where chemical reactions between precursors like TaCl₅ and LiOH/KOH contribute to the formation of Ta₂O₅ nanoparticles, which can be fully crystallized at 700°C researchgate.net.
Pulsed Laser Ablation: The pulsed laser ablation method, using deionized water as a liquid medium, offers a route to high-purity Ta₂O₅ nanoparticles. This method has yielded nanoparticles with an average size of approximately 16.92 nm ijpsat.org.
Properties: Nanoparticles synthesized via these chemical routes have demonstrated high photocatalytic activity, for instance, in the degradation of methylene (B1212753) blue dye researchgate.net.
Vapor-Phase Deposition Techniques for this compound Films
Vapor-phase deposition techniques, particularly Atomic Layer Deposition (ALD), are highly effective for producing conformal, uniform, and precisely controlled thin films of this compound.
Atomic Layer Deposition (ALD) of this compound Thin Films
ALD is a chemical vapor deposition technique that relies on sequential, self-limiting surface reactions to deposit thin films with atomic-level precision. This process ensures excellent conformality, uniformity, and pinhole-free layers, making it ideal for advanced microelectronic applications and complex 3D structures aip.orgsciopen.comrsc.org.
The choice of precursors and the optimization of process parameters are critical for achieving desired Ta₂O₅ film properties.
Precursors and Co-reactants: Historically, halide precursors such as TaCl₅, TaI₅, and TaF₅ were used. More modern approaches employ organometallic precursors like tantalum ethoxide [Ta(OC₂H₅)₅] aip.orgresearchgate.net, pentakis(dimethylamino)tantalum [PDMAT] aip.org, and various imido-amido tantalum precursors such as Ta(NtBu)(NEt₂)₃ (TBTDET) and Ta(NtBu)(NEt₂)₂Cp (TBDETCp) acs.org. Common co-reactants (oxidants) include water (H₂O) aip.orgresearchgate.netacs.org and ozone (O₃) aip.org. Plasma-enhanced ALD (PEALD) also utilizes plasma sources rsc.org.
Process Parameters and Film Properties: The deposition temperature window is a critical parameter, typically ranging from 150°C to 300°C for many precursor combinations aip.orgresearchgate.net.
Growth Rate: Using Ta(OC₂H₅)₅ and H₂O, constant growth rates of approximately 0.42-0.47 Å/cycle have been reported researchgate.net. PDMAT and H₂O at 200°C yielded a peak growth rate of 0.68 Å/cycle aip.org. Precursors like TBTDET and TBDETCp have shown saturated ALD growth rates of 0.77 Å/cycle at 250°C and 0.67 Å/cycle at 300°C, respectively acs.org.
Film Characteristics: Ta₂O₅ films deposited by ALD are typically amorphous aip.orgresearchgate.netacs.org and possess exceptionally smooth surfaces, with RMS roughness values as low as 0.22 nm aip.org. The films are generally of high purity, though some precursors may introduce carbon impurities (e.g., ~7 at.% from TBDETCp) acs.org. Stoichiometric Ta₂O₅ has an O/Ta ratio of 2.5, but ALD-deposited films can be oxygen-rich, with ratios like 3.3 reported aip.org. The optical bandgap is typically around 4.1 eV aip.orgacs.org.
Dielectric Properties: ALD-grown Ta₂O₅ films exhibit a moderate dielectric constant, around 13.9 aip.org, and importantly, very low leakage current densities (e.g., 1 × 10⁻⁷ A cm⁻² at 1 MV cm⁻¹) aip.org. The improved thermal stability of certain precursors, like TBDETCp, can lead to better wafer uniformity and step coverage on complex 3D structures acs.org.
Table 1: Sol-Gel Synthesis of this compound Nanoparticles and Films
| Synthesis Method | Precursor(s) | Calcination Temp. (°C) | Nanoparticle Size (nm) | Nanoparticle Morphology | Film Thickness (nm) | Film Structure | Refractive Index (at 550 nm) | Key Properties Reported |
| Sol-Gel | Tantalum ethoxide | 700 | ~16.92 (avg.) | Not specified | - | Amorphous | - | High photocatalytic activity ijpsat.org |
| Sol-Gel | Ta(OC₂H₅)₅ | 800 | 1-8 | Spherical | 30-40 | Amorphous (<400°C), Crystalline (>400°C) | Low gas permeation, high refractive index, dielectric constant | |
| Sol-Gel | Tantalum ethoxide | 700 | 20-50 | Not specified | - | Not specified | - | Thermally stable, tunable refractive index, photocatalytic activity researchgate.netrsc.org |
| Sol-Gel | Tantalum alkoxides | 800 | Not specified | Not specified | Not specified | Crystalline | ~2.1-2.2 | High dielectric constant, potential for photonic applications chalcogen.rorsc.org |
Table 2: Hydrothermal/Solvothermal Synthesis of this compound
| Synthesis Method | Solvent/Medium | Key Additives/Conditions | Resulting Morphology | Phase(s) | Key Properties Reported |
| Hydrothermal | Water | PEG, Sr(OH)₂ | Nanorods | Phase-pure Ta₂O₅ | Tunable morphology, photocatalytic activity for RhB degradation researchgate.netnankai.edu.cn |
| Hydrothermal | Water | Optimal alkaline conditions | Nanocubes | Not specified | Higher photocatalytic activity compared to solid-state method rsc.org |
| Solvothermal | Not specified | Not specified | Not specified | Not specified | Tailored properties, potential in biomedical applications rsc.org |
Table 3: Atomic Layer Deposition (ALD) of this compound Thin Films
| Precursor(s) | Co-reactant(s) | Deposition Temp. (°C) | Growth Rate (Å/cycle) | Film Structure | Bandgap (eV) | Dielectric Constant | Leakage Current Density (A/cm²) | Key Properties Reported |
| Ta(OC₂H₅)₅ | H₂O | 170-400 | 0.42-0.47 | Amorphous | - | - | 0.6-1 × 10⁻⁶ (at 1 MV/cm) | Smooth surface, low leakage current, high optical transmission researchgate.net |
| PDMAT | H₂O | 150-300 | ~0.68 (peak at 200°C) | Amorphous | ~4.1 | ~13.9 | ~1 × 10⁻⁷ (at 1 MV/cm) | High purity (O/Ta=3.3), smooth surface, good dielectric properties aip.org |
| Ta(NtBu)(NEt₂)₃ (TBTDET) | H₂O | 250 | ~0.77 | Amorphous | ~4.1 | ~2.1-2.2 (RI) | - | Smooth surface, good thermal stability up to 275°C, promising for RRAM acs.org |
| Ta(NtBu)(NEt₂)₂Cp (TBDETCp) | H₂O | 300 | ~0.67 | Amorphous | ~4.1 | ~2.1-2.2 (RI) | - | Extended thermal window to 325°C, good step coverage, potential for 3D structures acs.org |
| Ta(OC₂H₅)₅ | H₂O | 150-300 | ~0.42 | Amorphous | - | - | - | Increased growth rate with photo-assistance, shorter cycle time researchgate.net |
| Tantalum precursors (various) | N₂ plasma | Not specified | Not specified | Not specified | - | - | - | Control via RF bias for ion energy, potential for superconducting films rsc.org |
| Tantalum precursors (e.g., TaCl₅, Ta(OEt)₅) | H₂O | Not specified | Not specified | Not specified | - | - | - | Halide precursors historically used; ethoxide precursors also common aip.org |
Compound Name List:
this compound (Ta₂O₅)
Tantalum Ethoxide (Ta(OC₂H₅)₅)
Tantalum Pentachloride (TaCl₅)
Tantalum Pentaiodide (TaI₅)
Tantalum Pentafluoride (TaF₅)
Pentakis(dimethylamino)tantalum (PDMAT)
Ta(NtBu)(NEt₂)₃ (TBTDET)
Ta(NtBu)(NEt₂)₂Cp (TBDETCp)
Rhodamine B (RhB)
Methylene Blue
Strontium Hydroxide (Sr(OH)₂)
Polyethylene Glycol (PEG)
Lithium Chloride (LiCl)
Potassium Chloride (KCl)
Lithium Hydroxide (LiOH)
Potassium Hydroxide (KOH)
Bismuth Sulfide (B99878) (Bi₂S₃)
Electrochemical and Anodic Oxidation Routes for this compound Architectures
Anodic Oxidation for this compound Nanotube Array Formation
Anodic oxidation, also known as anodization, is a well-established electrochemical method for fabricating ordered this compound (Ta₂O₅) nanotube arrays (NTs) on tantalum substrates mdpi.comnih.govcapes.gov.brnih.gov. This technique relies on the controlled electrochemical formation and dissolution of an oxide layer in specific electrolyte solutions.
The formation of Ta₂O₅ nanotubes via anodic oxidation is a complex process driven by the interplay between the rate of oxide layer formation at the metal/oxide interface and the dissolution of the oxide at the oxide/electrolyte interface nih.gov. The presence of fluoride (B91410) ions (F⁻) in the electrolyte is critical for enabling the chemical etching required to form the nanotubular structure mdpi.comnih.govnih.govuitm.edu.myresearchgate.net. Common electrolytes include mixtures of hydrofluoric acid (HF) and sulfuric acid (H₂SO₄), often with additives like ethylene (B1197577) glycol (EG) or dimethyl sulfoxide (B87167) (DMSO) to influence viscosity and morphology mdpi.comnih.govcapes.gov.brnih.govnih.gov. Alternatively, sodium phosphate (B84403) electrolytes have been used in conjunction with micro-arc discharges mdpi.combg.ac.rsresearchgate.netresearchgate.netnih.gov.
Key parameters that significantly influence the morphology, dimensions, and adhesion of the Ta₂O₅ nanotubes include the anodizing voltage, anodization time, electrolyte composition, and subsequent annealing conditions mdpi.comnih.govnih.govrsc.org. For instance, applying a voltage of 15 V for 5 minutes in a suitable electrolyte has been shown to yield uniform nanotubes that adhere well to the tantalum foil mdpi.com. Increasing the anodization time can lead to longer nanotubes, but excessively long durations may result in detachment from the substrate mdpi.com. Annealing at temperatures around 450 °C can further stabilize the nanotube structure mdpi.com. The ability to control these parameters allows for tailoring the nanotube dimensions, such as length, diameter, and wall thickness, for specific applications nih.govrsc.orguitm.edu.my.
| Anodization Voltage (V) | Anodization Time (min) | Electrolyte Composition | Resulting Morphology | Nanotube Adhesion |
| 10–20 | 5 | HF:H₂SO₄ (e.g., 1:9, 2:8) | Ordered Nanotube Arrays | Good |
| 10–100 | Up to 60 | HF, H₂SO₄, EG/DMSO | Nanotubes, Nanoporous | Varies |
| 10–200 | 1 | Ethylene glycol, H₃PO₄, NH₄F, H₂O | Coral-like porous films | Not specified |
| 15 | 5 | HF:H₂SO₄ | Uniform Nanotubes | Strong |
| 15 | 10 | HF:H₂SO₄ | Nanotubes, easily detached | Poor |
Micro-Arc Discharge Synthesis of this compound Coatings
Micro-arc discharge (MD) synthesis, often referred to as plasma electrolytic oxidation (PEO) or micro-arc oxidation (MAO), is an electrochemical surface treatment that creates robust oxide coatings on metals leadrp.net. When applied to tantalum, this process generates Ta₂O₅ coatings characterized by micro-discharges that occur on the surface during anodization in specific electrolytes mdpi.combg.ac.rsresearchgate.netresearchgate.netnih.gov.
The process typically involves anodizing a tantalum substrate in an aqueous electrolyte, such as a sodium phosphate solution (e.g., 10 g/L Na₃PO₄·10H₂O) mdpi.combg.ac.rsresearchgate.netresearchgate.netnih.gov. During anodization, high voltages trigger micro-arc discharges, leading to localized plasma formation and complex chemical and thermal reactions that result in the formation of Ta₂O₅ coatings leadrp.net. The size of these micro-discharges can increase while their number decreases as the process duration increases mdpi.combg.ac.rsresearchgate.netnih.gov. Optical emission spectroscopy can be used to analyze the elements and ionization states present within these discharges mdpi.combg.ac.rsresearchgate.netnih.gov.
The properties of the resulting Ta₂O₅ coatings, including their morphology, phase composition, and photocatalytic activity, are significantly influenced by the duration of the micro-arc discharge process and the electrolyte composition mdpi.combg.ac.rsresearchgate.netnih.gov. Coatings formed via MDs are typically crystalline and primarily composed of the orthorhombic Ta₂O₅ phase mdpi.combg.ac.rsresearchgate.netnih.gov. Research has shown that increasing the duration of the MDs process enhances the photocatalytic activity of the Ta₂O₅ coatings. This enhancement is attributed to an increase in oxygen vacancy defects within the coating structure mdpi.comresearchgate.netnih.gov. For instance, Ta₂O₅ coatings created after 15 minutes of MDs exhibited a photocatalytic activity of approximately 88% after 8 hours of irradiation, compared to about 69% for coatings formed after 3 minutes mdpi.comresearchgate.netnih.gov.
| MDs Duration (min) | Electrolyte Composition | Photocatalytic Activity (%) after 8h irradiation |
| 3 | 10 g/L Na₃PO₄·10H₂O | ~69 |
| 5 | 10 g/L Na₃PO₄·10H₂O | ~74 |
| 10 | 10 g/L Na₃PO₄·10H₂O | ~80 |
| 15 | 10 g/L Na₃PO₄·10H₂O | ~88 |
Other Advanced Synthesis Techniques for this compound
Beyond nanotube arrays and coatings, researchers employ other advanced methods to synthesize Ta₂O₅ in nanoparticle form, offering different advantages in terms of purity, size control, and scalability.
Pulsed Laser Ablation Synthesis of this compound Nanoparticles
Pulsed Laser Ablation (PLA) in a liquid medium is a technique used to synthesize high-purity this compound (Ta₂O₅) nanoparticles ijpsat.orgijpsat.orgresearchgate.netx-mol.comresearchgate.net. This method involves directing a pulsed laser beam onto a solid tantalum target submerged in a liquid, such as deionized water (DIW) ijpsat.orgijpsat.orgresearchgate.netx-mol.comresearchgate.net. The intense energy from the laser causes material to be ejected from the target, forming a plasma plume that cools and condenses in the liquid to produce nanoparticles ijpsat.orgijpsat.orgresearchgate.net.
A significant advantage of PLA is the inherent purity of the synthesized nanoparticles, as it avoids the contamination associated with chemical precursors ijpsat.orgijpsat.org. The process typically utilizes a Q-switched Nd:YAG laser researchgate.netx-mol.comresearchgate.net. By controlling laser parameters such as wavelength, pulse duration, energy density, and the choice of liquid medium, researchers can influence the size and morphology of the resulting Ta₂O₅ nanoparticles ijpsat.orgijpsat.orgresearchgate.netx-mol.comresearchgate.netmdpi.com. Studies have reported the successful synthesis of Ta₂O₅ nanoparticles with spherical morphology and average diameters ranging from approximately 5 to 20 nm ijpsat.orgijpsat.orgresearchgate.netx-mol.comresearchgate.net. Characterization techniques like X-ray diffraction (XRD) and field emission scanning electron microscopy (FESEM) confirm the formation of orthorhombic crystalline Ta₂O₅ nanoparticles ijpsat.orgijpsat.orgx-mol.comresearchgate.net.
| Liquid Medium | Laser Type | Average Nanoparticle Size (nm) | Crystalline Structure |
| Deionized Water | Q-switched Nd:YAG laser | 16.92 | Orthorhombic |
| Deionized Water | Q-switched Nd:YAG laser | 5–20 | Orthorhombic |
| Ethanol | Nd:YAG laser (1064 nm) | 12–18 | Ta and Ta₂O₅ |
Mechanochemical Synthesis of this compound Nanoparticles
Mechanochemical synthesis offers an alternative, often solvent-free, approach to producing Ta₂O₅ nanoparticles through high-energy ball milling researchgate.netingentaconnect.com. This method involves the mechanical activation of solid reactants, leading to chemical reactions and the formation of new phases at relatively low temperatures researchgate.netingentaconnect.com.
In a typical mechanochemical synthesis, precursor materials like tantalum pentachloride (TaCl₅) are milled with other reagents (e.g., LiOH/KOH) to induce a chemical reaction, followed by a calcination step to achieve crystalline Ta₂O₅ researchgate.net. For instance, milling TaCl₅ with LiOH/KOH and subsequently heating at 700 °C for 2 hours resulted in Ta₂O₅ nanoparticles with a flake shape, sizes below 20 nm, and a specific surface area (SBET) of 17 m²/g researchgate.net. Another example involves milling mixtures of calcium oxide, silicon dioxide, and this compound using a high-energy planetary ball mill, which, after subsequent annealing, can yield crystalline Ta₂O₅-substituted calcium silicate (B1173343) nanopowders ingentaconnect.com. The process relies on the impact energy to drive reactions and refine particle size, with subsequent heat treatments often used to promote crystallization and achieve desired properties researchgate.netingentaconnect.com.
| Precursors | Milling Conditions | Calcination/Annealing Conditions | Nanoparticle Size (nm) | Specific Surface Area (m²/g) |
| TaCl₅, LiOH/KOH | Not specified | 700 °C for 2 h | < 20 (flake shape) | 17 |
| Calcium oxide, Silicon dioxide, this compound | High-energy planetary ball mill for 3 h | 1000 °C for 2 h | Not specified | Not specified |
Crystallographic Phases, Structural Analysis, and Defect Chemistry of Tantalum Pentoxide
Polymorphism and Phase Transitions in Tantalum Pentoxide
This compound (Ta₂O₅) is a material known for its complex polymorphism, existing in numerous crystalline and non-crystalline forms. The specific phase of Ta₂O₅ is highly dependent on the conditions of its synthesis and subsequent processing, such as temperature, pressure, and the nature of the substrate in the case of thin films. These structural variations significantly influence the material's physical and chemical properties, making the study of its phases critical for its application in electronics and optics.
This compound commonly exists in an amorphous state, particularly when deposited as thin films at temperatures below 650°C. tandfonline.com This amorphous phase does not possess long-range atomic order but has a local structure similar to its crystalline counterparts, constructed from TaO₆ and TaO₇ polyhedra. wikipedia.org
Upon thermal treatment or other energetic processes, amorphous Ta₂O₅ can crystallize into several polymorphs. Two of the most commonly encountered phases at atmospheric pressure are the low-temperature orthorhombic (β-Ta₂O₅) and hexagonal (δ-Ta₂O₅) structures. tandfonline.comwikipedia.org The hexagonal phase has been observed to form at temperatures above 675°C. arxiv.org Further increases in annealing temperature can induce a structural transition from the hexagonal to the orthorhombic phase. arxiv.org One study identified a hexagonal phase with a P6/mmm space group that, upon heating from 20 to 900°C, transforms into an orthorhombic structure with a Pmm2 space group. researchgate.net Electron beam irradiation of amorphous films has also been shown to induce crystallization into a hexagonal lattice structure. tandfonline.com The orthorhombic phase is often considered the low-temperature stable form. wikipedia.org
The structural parameters of these phases have been characterized using techniques like X-ray diffraction (XRD).
Interactive Table: Crystallographic Data for Common Ta₂O₅ Phases
| Phase | Crystal System | Space Group | Lattice Parameters (Å) | Notes |
|---|---|---|---|---|
| Hexagonal (TT-Ta₂O₅) | Hexagonal | P6/mmm | a = 3.639, c = 3.901 researchgate.net | Low-temperature precursor phase. researchgate.net |
| Hexagonal (δ-Ta₂O₅) | Hexagonal | - | a = 3.624, c = 3.880 tandfonline.com | Formed by electron beam irradiation of amorphous film. tandfonline.com |
| Orthorhombic (T-Ta₂O₅) | Orthorhombic | Pmm2 | a = 43.997, b = 3.894, c = 6.209 researchgate.net | Product of heating the TT-Ta₂O₅ phase. researchgate.net |
| Orthorhombic (β-Ta₂O₅) | Orthorhombic | Pna2 wikipedia.org | - | Low-temperature form. wikipedia.org |
The phase diagram of this compound is further complicated by its behavior under extreme conditions. At high temperatures, Ta₂O₅ undergoes a slow and reversible transition from the low-temperature β-Ta₂O₅ form to a high-temperature α-Ta₂O₅ form, occurring in the range of 1000 to 1360°C. wikipedia.org Both of these polymorphs have orthorhombic crystal systems. wikipedia.org
Under high pressure, Ta₂O₅ exhibits distinct structural transformations. The common low-temperature orthorhombic (L-Ta₂O₅) phase remains stable up to approximately 25-26.5 GPa at ambient temperature. aip.orgescholarship.org Beyond this pressure, it undergoes a pressure-induced transition to an amorphous state. researchgate.netaip.orgescholarship.org This amorphization is only partially reversible upon the release of pressure. aip.org
Studies involving simultaneous high-pressure and high-temperature conditions have revealed additional phases. When treated at 8 GPa and 1470 K, two high-pressure modifications, B-Ta₂O₅ and Z-Ta₂O₅, have been identified. nih.gov The B-Ta₂O₅ phase is isostructural with B-Nb₂O₅, while the Z-Ta₂O₅ phase is a newly discovered modification. nih.gov In these high-pressure structures, the coordination of the tantalum atoms changes; they are six-coordinated in B-Ta₂O₅ and seven-coordinated in Z-Ta₂O₅. nih.gov
Interactive Table: High-Pressure Phases of this compound
| Phase | Crystal System | Space Group | Lattice Parameters | Conditions |
|---|---|---|---|---|
| B-Ta₂O₅ | Monoclinic | C2/c | a=12.7853 Å, b=4.8537 Å, c=5.5276 Å, β=104.264° nih.gov | 8 GPa, 1470 K nih.gov |
| Z-Ta₂O₅ | Monoclinic | C2 | a=5.2252 Å, b=4.6991 Å, c=5.8534 Å, β=108.200° nih.gov | 8 GPa, 1470 K nih.gov |
| Amorphous | Amorphous | N/A | N/A | > 25 GPa, Room Temp researchgate.netaip.org |
The transition from an amorphous to a crystalline state in Ta₂O₅ films, known as recrystallization, is a critical process that dictates the final properties of the film. Typically, this crystallization requires high-temperature annealing, with temperatures around 700°C needed under atmospheric pressure. researchgate.net However, such high thermal budgets can be detrimental in microelectronics manufacturing, potentially causing unwanted diffusion between layers. researchgate.net
The mechanism of crystallization in amorphous films can proceed through different modes. Investigations using electron microscopy have identified several distinct crystallization pathways within the same amorphous film: island polymorphous crystallization, an interjacent mode, and a layer polymorphous crystallization mode. tandfonline.comtandfonline.com The existence of these varied modes suggests the presence of polyamorphism, or different amorphous structures, within the initial film. tandfonline.comtandfonline.com
Microstructural Evolution and Morphology of this compound Materials
The microstructure and surface morphology of this compound are defining characteristics that govern its performance in various applications. These features are highly tunable and depend on the synthesis method and processing parameters. From zero-dimensional nanoparticles to two-dimensional thin films, the arrangement of atoms and grains at the micro- and nanoscale is of paramount importance.
This compound nanoparticles have been synthesized through various methods, leading to particles with controlled size and shape. A sol-gel technique, using a polysaccharide matrix, has been employed to produce spherical, crystalline nanoparticles with sizes in the range of 1 to 8 nm. chalcogen.ro Characterization via transmission electron microscopy (TEM) and atomic force microscopy (AFM) confirmed their size distribution and spherical shape. chalcogen.ro
Other chemical routes can produce nanoparticles in the 20-50 nm range. researchgate.net These uncoated nanoparticles are often spherical or ellipsoidal and exhibit a tendency to form larger agglomerates due to their high surface energy. researchgate.net Thermal Chemical Vapor Deposition (CVD) methods have also been used, yielding nanoparticles with an average size of 13 nm. researchgate.net For biomedical applications, such as contrast agents for computed tomography (CT), water-soluble Ta₂O₅ nanoparticles with diameters between 3 and 6 nm have been developed. rsc.orgacs.org The small size and tailored surface chemistry of these nanoparticles are crucial for their function in biological systems. rsc.orgacs.org
Interactive Table: Summary of Ta₂O₅ Nanoparticle Characteristics
| Synthesis Method | Particle Size | Shape | Key Characteristics |
|---|---|---|---|
| Sol-Gel | 1-8 nm chalcogen.ro | Spherical chalcogen.ro | Crystalline, narrow size distribution. chalcogen.ro |
| Thermal CVD | ~13 nm (average) researchgate.net | - | Single crystal, high specific surface area. researchgate.net |
| Chemical Route | 20-50 nm researchgate.net | Spherical, Ellipsoidal researchgate.net | Tendency to form >100 nm agglomerates. researchgate.net |
| Specialized Synthesis | 3-6 nm rsc.orgacs.org | - | Water-soluble, designed for biomedical imaging. rsc.orgacs.org |
The morphology of Ta₂O₅ thin films evolves significantly with processing. As-deposited amorphous films are often described as essentially featureless, with a morphology consisting of dome-like structures a few hundred nanometers in diameter. ucl.ac.uk Upon annealing, these films typically become denser, and grain growth occurs as the dome-like structures coalesce into larger, more structured features. ucl.ac.uk
Surface roughness is a critical parameter for optical and electronic applications. Atomic Force Microscopy (AFM) is a standard technique for quantifying this property. Studies have shown that the deposition technique heavily influences surface roughness. For instance, in laser deposition, the addition of a radiofrequency (RF) plasma can lead to a substantial decrease in surface roughness, from 14 nm down to 2 nm, resulting in a more uniform surface without droplets or pores. The composition of the film also plays a role; pure this compound coatings generally exhibit lower roughness compared to composite films. mdpi.com The transformation from an amorphous to a crystalline phase through annealing can also lead to a more structured surface with increased grain size. ucl.ac.uk This change in morphology can, in turn, affect other surface properties like hydrophilicity and surface energy. ucl.ac.uk
Defect Chemistry and Non-Stoichiometry in Tantalum Oxide (TaOₓ, Ta₂O₅₋ₓ)
The deviation from ideal stoichiometry in this compound (Ta₂O₅) is fundamentally governed by the formation of point defects within its crystal lattice. These defects, primarily oxygen vacancies and metal interstitials, play a crucial role in determining the material's electronic and ionic transport properties. The notation TaOₓ or Ta₂O₅₋ₓ is used to represent this non-stoichiometry, where 'x' indicates the degree of oxygen deficiency. Understanding the defect chemistry is essential for applications such as resistive random-access memory (ReRAM), where the movement of these defects is the basis of the device's functionality.
Oxygen Vacancy Formation and Transport in Tantalum Oxide Systems
Oxygen vacancies are the most predominant type of defect in metal-oxide dielectrics like Ta₂O₅. aip.org Their formation involves the removal of an oxygen atom from its lattice site, leaving behind two electrons that can become localized near the vacancy. This process is influenced by factors such as the local coordination environment and the Fermi level of the system. aps.orggatech.edu
Theoretical studies, often employing density functional theory (DFT), have provided significant insights into the behavior of these vacancies. In crystalline Ta₂O₅, oxygen vacancies are broadly classified based on their location within the lattice structure, which consists of TaO₆ octahedra and TaO₇ pentagonal bipyramidal polyhedra. aip.org The two main types are:
"In-plane" vacancies: These occur at oxygen sites that form the base of the polyhedra. They tend to create deep or mid-gap energy states. aps.orgresearchgate.net
"Cap" vacancies: These are located at oxygen sites that cap the basal planes of the polyhedra and typically result in shallow occupied energy states. aps.orgresearchgate.net
The formation energy of an oxygen vacancy is a critical parameter that determines its concentration. For instance, in the λ phase of Ta₂O₅, the 2-fold coordinated intra-layer oxygen vacancy has the lowest formation energy of 4.28 eV under oxygen-rich conditions. aps.org The charge state of the vacancy (neutral, +1, or +2) is also a key factor, with the neutral (V⁰) and doubly positively charged (V²⁺) states being the most stable over a wide range of Fermi levels. aps.orgresearchgate.net In bulk amorphous Ta₂O₅, the V²⁺ state is the most stable, though all charge states can be relevant depending on the Fermi energy. aip.org
The transport of oxygen vacancies is fundamental to the ionic conductivity of Ta₂O₅. This transport occurs via the migration of a vacancy from one lattice site to a neighboring one, a process that requires overcoming an energy barrier known as the migration energy or activation energy. This energy is highly dependent on the type of vacancy and its path. For example, "in-plane" type vacancies have significantly lower migration barriers (around 0.5–1.0 eV) compared to "cap" type vacancies, which exhibit very high barriers (approximately 5 eV). researchgate.net This suggests that "cap" sites can act as sinks for oxygen vacancies, immobilizing them once they arrive. gatech.edu The migration barriers are generally lower for doubly positively charged vacancies. gatech.edu
Experimental and computational studies have reported a range of activation energies for oxygen diffusion, which is the macroscopic manifestation of vacancy transport.
| Material Form | Defect/Process | Activation/Migration Energy (eV) | Source |
|---|---|---|---|
| Amorphous Ta₂O₅ | Oxygen Diffusion | 1.2 ± 0.1 | aps.orgaps.org |
| Amorphous Ta₂O₅ | Oxygen Diffusion (High Temperature) | 1.55–1.60 | aps.orgaps.org |
| Crystalline L-Ta₂O₅ | Oxygen Diffusion | 1.60 ± 0.18 | aps.orgaps.org |
| Crystalline (Orthorhombic Model) | "In-plane" Vacancy Migration | ~0.5–1.0 | researchgate.net |
| Crystalline (Orthorhombic Model) | "Cap" Vacancy Migration | ~5 | researchgate.net |
| Crystalline (Orthorhombic Model) | Cap to In-plane Migration | ~2.0 | gatech.edu |
| Crystalline (Orthorhombic Model) | In-plane to Cap Migration | ~0.7 | gatech.edu |
Role of Metal Interstitials in Tantalum Oxide Defect Structures
While oxygen vacancies are often the primary focus, tantalum interstitials (Taᵢ) also contribute to the defect chemistry of Ta₂O₅, particularly under conditions of significant oxygen depletion or at metal-insulator interfaces. researchgate.netresearchgate.net A tantalum interstitial is a tantalum atom that occupies a site in the crystal lattice that is not a regular lattice position. researchgate.net
The formation of tantalum interstitials is generally considered energetically less favorable than the creation of oxygen vacancies in sub-stoichiometric models. nih.gov However, under strongly oxygen-poor conditions, the formation of Taᵢ becomes competitive with that of oxygen vacancies. acs.org This competition is crucial in the context of resistive switching devices, where both defect types can contribute to the formation of conductive filaments. researchgate.net
First-principles calculations have shown that the diffusion energy barriers for interstitial tantalum and oxygen vacancies can be comparable. One study reported diffusion barriers of 3.7 eV for Taᵢ and 3.5 eV for oxygen vacancies, indicating that both can be mobile under certain conditions. acs.org The presence of an electric field, typical in device operation, is expected to enhance the migration of Taᵢ due to its potential for higher charge states compared to oxygen vacancies. acs.org Furthermore, tantalum interstitials can introduce more defect states closer to the conduction band, making them more effective at tuning the electronic structure of Ta₂O₅ than oxygen vacancies. acs.org This suggests a synergistic mechanism where both oxygen vacancies and metal interstitials play a role in the material's electrical properties. acs.org
| Defect Type | Diffusion Energy Barrier (eV) | Conditions/Notes | Source |
|---|---|---|---|
| Oxygen Vacancy (Vo) | 3.5 | First-principles calculation | acs.org |
| Interstitial Tantalum (Taᵢ) | 3.7 | First-principles calculation | acs.org |
Electronic Band Structure and Optical Properties of Tantalum Pentoxide
Band Gap Engineering and Tuning in Tantalum Pentoxide Systems
The electronic band gap of this compound is a key parameter that dictates its insulating behavior and optical absorption characteristics. This band gap is known to be sensitive to the material's structural phase and degree of order.
This compound can exist in both amorphous and various crystalline polymorphs. The transition from an amorphous to a crystalline state significantly influences the electronic band structure and, consequently, the optical band gap.
Amorphous Ta₂O₅ generally exhibits a wider optical band gap compared to its crystalline counterparts. Reported values for amorphous films typically range from approximately 4.1 eV to 4.4 eV aip.orgucl.ac.ukunitn.it. This wider band gap in the amorphous state is often attributed to a less ordered atomic arrangement and potentially different bonding configurations.
Crystalline Ta₂O₅ , such as the β-Ta₂O₅ phase, typically displays a reduced optical band gap. Experimental measurements for crystalline phases have yielded values around 3.8 eV to 4.5 eV ucl.ac.ukunitn.it. The transformation from amorphous to crystalline structure can lead to a decrease in the band gap, often accompanied by a change from an indirect to a direct band gap ucl.ac.uk. For instance, crystallization can reduce the band gap from approximately 2.4 eV to 3.8 eV researchgate.net. The bulk material's disordered nature, whether amorphous or polycrystalline, contributes to the observed variations in its properties, including the band gap wikipedia.org.
Table 4.1.1: Influence of Crystallinity on this compound Band Gap
| State | Band Gap (eV) | Method/Notes | Source |
| Amorphous | 4.3 | Tauc plot calculation | ucl.ac.uk |
| Crystalline | 3.8 | Tauc plot calculation (β-Ta₂O₅) | ucl.ac.uk |
| Amorphous | 4.1 | Atomic layer deposition (ALD) | aip.org |
| Amorphous | 4.2 - 4.4 | Absorbance measurements | unitn.it |
| Crystalline | 3.9 - 4.5 | Absorbance measurements | unitn.it |
| Amorphous | ~4.0 | General value for Ta₂O₅ | arxiv.org |
| Crystalline | 5.11 | Annealed at 750 °C | cambridge.org |
| Amorphous | 2.4 | Initial value before crystallization | researchgate.net |
| Crystalline | 3.8 | Typical reported value after crystallization | researchgate.net |
The electronic band structure and band gap of Ta₂O₅ have been extensively studied using both theoretical (computational) and experimental techniques. Computational methods, primarily Density Functional Theory (DFT) and its variants like hybrid functionals (e.g., HSE06, PBE0), are employed to predict band gaps, while experimental methods such as UV-Vis spectroscopy and ellipsometry provide verification.
Computational Predictions: DFT calculations using hybrid functionals often yield results that better align with experimental band gap values compared to standard DFT functionals like GGA unitn.itresearchgate.net. For instance, hybrid DFT calculations predicted an optical band gap of 3.83 eV for β-Ta₂O₅, which closely matched experimental findings ucl.ac.uk. However, discrepancies can arise, with some simulations underestimating the band gap ucl.ac.uk. For example, HSE06 might predict a band gap of 3.75 eV, while experimental values are around 4.2 eV for crystalline films unitn.it. GGA calculations predict a direct band gap of 3.065 eV, which increases to approximately 3.361 eV (indirect) after GW correction arxiv.org. The γ-phase Ta₂O₅ polymorph has shown a band gap of 4.24 eV using the GGA-1/2 method, which is close to experimental values researchgate.net.
Experimental Verification: Experimental determination of the band gap, often through UV-Vis spectroscopy and Tauc plot analysis, typically yields values in the range of 3.8 eV to 5.3 eV, depending on the synthesis and processing conditions wikipedia.org. For example, experimental optical band gaps of 4.3 eV for amorphous and 3.8 eV for crystalline films have been reported ucl.ac.uk. A crystalline film annealed at 750 °C showed a band gap of 5.11 eV cambridge.org. Generally, Ta₂O₅ is considered a wide band gap semiconductor with values exceeding 3 eV researchgate.net.
Dielectric Response and Charge Transport Mechanisms in this compound
This compound is highly valued for its dielectric properties, making it a key material in capacitors and gate dielectrics. Its performance in these applications is governed by its dielectric constant, electrical conductivity, and susceptibility to leakage currents and breakdown.
Ta₂O₅ is classified as a high-k dielectric material due to its significantly higher dielectric constant (k) compared to conventional SiO₂ (k ≈ 3.9) ossila.comiyte.edu.trmdpi.com. The dielectric constant of Ta₂O₅ films varies considerably based on their structural phase, deposition method, and post-deposition treatments.
Dielectric Constant Values: Reported dielectric constant values for Ta₂O₅ films span a broad range, typically from 20 to 50, with some studies reporting values as high as 90-110 ossila.comwikipedia.orgscispace.comarxiv.orgnycu.edu.twaip.org. Amorphous films often exhibit dielectric constants in the range of 29.2-29.5, which can increase to 45.6-51.7 upon crystallization at higher annealing temperatures (650-750 °C) cambridge.org. Films with a highly preferred <001> orientation have demonstrated exceptionally high dielectric constants of 90-110 aip.org. Other reported values include approximately 14 for ALD-grown films aip.org, around 30-32 for sputtered films arxiv.orgresearchgate.netaip.orgaip.org, and 27 for solution-processed films researchgate.net.
Applications: The high dielectric constant of Ta₂O₅ allows for increased capacitance density and improved gate control in advanced semiconductor devices, making it suitable for high-k gate insulators, memory capacitors, and RF MEMS switches aip.orgossila.comiyte.edu.tr.
Table 4.2.1: Dielectric Constant (k) of this compound Films
| Material | Dielectric Constant (k) | Conditions/Notes | Source |
| Ta₂O₅ (Amorphous) | 29.2 - 29.5 | Annealed up to 600 °C | cambridge.org |
| Ta₂O₅ (Crystalline) | 45.6 - 51.7 | Annealed at 650 - 750 °C | cambridge.org |
| Ta₂O₅ | 20 - 50 | General range, influenced by structure and processing | wikipedia.orgscispace.com |
| Ta₂O₅ | 90 - 110 | Exceptionally high values for films with predominant <001> orientation | aip.org |
| Ta₂O₅ | ~30 | Sputtered films for InAlN/GaN MOS HEMT | arxiv.org |
| Ta₂O₅ | 32 | Sputtered films for RF MEMS switches | researchgate.netaip.orgaip.org |
| Ta₂O₅ | 14 | Amorphous films grown by ALD | aip.org |
| Ta₂O₅ | 27 | Solution-processed films | researchgate.net |
| Ta₂O₅ | 25 - 38 | Metal oxide semiconductor (MOS) capacitors | researchgate.net |
| Ta₂O₅ | > 20 | General value for device applications | iyte.edu.tr |
This compound is fundamentally an electrical insulator, characterized by high electrical resistivity. The conductivity and resistivity are significantly influenced by factors such as stoichiometry, the presence of defects (especially oxygen vacancies), film thickness, and processing history.
Resistivity Values: Reported resistivity values for Ta₂O₅ thin films typically fall within the range of 10¹² to 10¹⁵ Ω·cm cambridge.org. For instance, amorphous films can exhibit resistivities on the order of 10¹⁵ Ω·cm cambridge.org, while ALD-grown amorphous films have shown a high resistivity of 1 × 10¹³ Ω·cm aip.org. In contrast, pure metallic tantalum films exhibit high conductivity, characteristic of metals mdpi.com.
Factors Influencing Conductivity: The electrical conductivity of Ta₂O₅ is strongly correlated with its oxygen content and the presence of defects. Oxygen vacancies, particularly in oxygen-deficient phases, act as charge carriers and significantly increase conductivity researchgate.netaip.org. The conductivity generally decreases as the oxygen content increases, transitioning from metallic to semiconducting and finally to dielectric properties mdpi.com. Annealing conditions also play a crucial role; for example, hopping conduction dominates at lower annealing temperatures (<800 °C), while Fowler-Nordheim tunneling becomes prevalent at higher temperatures (>850 °C) researchgate.net.
Table 4.2.2: Electrical Resistivity of this compound Films
| Material | Resistivity (Ω·cm) | Conditions/Notes | Source |
| Ta₂O₅ | 10¹² - 10¹⁵ | General range for thin films | cambridge.org |
| Ta₂O₅ | ~10¹⁵ | Amorphous films | cambridge.org |
| Ta₂O₅ | 1 × 10¹³ | Amorphous films grown by ALD | aip.org |
| Ta₂O₅ | 10¹² - 10¹⁵ | Thin films (measured at 1 MV/cm) | cambridge.org |
| Ta₂O₅ | 10¹⁶ | Background level, related to dielectric absorption | kyocera-avx.com |
| Ta₂O₅ | 2.02 × 10⁻³ Ω·cm | SnO₂ films without doping (for comparison) | nih.gov |
Low leakage current and high breakdown strength are critical attributes of Ta₂O₅ for its use as a dielectric layer. However, these properties can be compromised by various factors, including structural defects, non-stoichiometry, and processing-induced stresses.
Leakage Current: Ta₂O₅ is generally known for its low leakage current densities, often in the nanoampere per square centimeter (nA/cm²) range at electric fields around 1 MV/cm researchgate.netaip.orgaip.org. For instance, sputtered films exhibit leakage current densities as low as 4 nA/cm² at 1 MV/cm researchgate.netaip.orgaip.org. However, leakage current can increase significantly due to factors such as non-stoichiometry, the presence of defects (e.g., oxygen vacancies), and crystallization of amorphous films at elevated temperatures (>700 °C) nycu.edu.twscience.gov. Crystallization can introduce grain boundaries that serve as leakage pathways arxiv.org. Mechanical stresses can also induce variations in leakage currents by generating electron traps science.gov.
Conduction Mechanisms: The leakage current in Ta₂O₅ films is typically governed by several mechanisms, including Schottky emission, Poole-Frenkel emission, and hopping conduction iyte.edu.trresearchgate.netaip.orgaip.orgresearchgate.netresearchgate.netaip.org. For lower electric fields (<1 MV/cm), variable-range hopping is often observed, while the Poole-Frenkel effect becomes dominant at higher fields (1-4 MV/cm) aip.orgaip.org. Oxygen vacancies are identified as a principal source of leakage current researchgate.netaip.orgdntb.gov.ua.
Breakdown Strength: Ta₂O₅ films exhibit a high breakdown strength, with reported values typically in the range of 3.9 to 4 MV/cm aip.orgresearchgate.netaip.orgaip.org. However, factors like non-stoichiometry and crystallization can lower the breakdown field nycu.edu.twscience.gov. Mechanical stresses can also reduce breakdown voltages, increasing the probability of capacitor failure science.gov.
Table 4.2.3: Leakage Current and Breakdown Strength of this compound Films
| Material | Leakage Current Density | Electric Field (MV/cm) | Breakdown Strength (MV/cm) | Notes | Source |
| Ta₂O₅ | 4 nA/cm² | 1 | 4 | Sputtered films | researchgate.netaip.orgaip.org |
| Ta₂O₅ | 1 × 10⁻⁸ A/cm² | ~1 | 3.9 | Amorphous films grown by ALD | aip.org |
| Ta₂O₅ | 10⁻⁵ - 10⁻⁸ A/cm² | - | 3 - 5.4 | Amorphous films (comparison with crystalline) | nycu.edu.tw |
| Ta₂O₅ | ~10⁻¹⁰ A/cm² | 1 | 4.2 | Capacitor with N₂O plasma treatment | researchgate.net |
| Ta₂O₅ | ~10⁻⁹ A/cm² | ~1 | - | For RF MEMS switches | researchgate.net |
| Ta₂O₅ | ~10⁻¹² A/cm² | - | - | High resistivity films | aip.org |
| Ta₂O₅ | - | - | ~3.3 | Capacitors, breakdown field of dielectric layer | aip.org |
| Ta₂O₅ | - | - | ~2 - 3 | Crystalline films | nycu.edu.tw |
| Ta₂O₅ | - | - | ~3 - 5.4 | Amorphous films | nycu.edu.tw |
Interface Charge Density Analysis in Metal-Tantalum Pentoxide-Semiconductor Structures
The analysis of interface charge density is crucial for understanding the electrical behavior and performance of Metal-Oxide-Semiconductor (MOS) devices incorporating this compound. Studies on Metal-Tantalum Pentoxide-Semiconductor (MTPS) structures, such as Al-Ta₂O₅-Si capacitors, have investigated the impact of oxide thickness and material properties on interface characteristics.
Research indicates that this compound layers, when used as gate dielectrics, tend to exhibit higher concentrations of effective oxide charges compared to conventional silicon dioxide (SiO₂) layers inoe.roebrary.net. For instance, interface trap densities in Ta₂O₅ layers have been measured to be approximately 1.6 ± 0.4 × 10¹² cm⁻² eV⁻¹ inoe.roebrary.net. Notably, these interface trap densities did not show a clear dependence on the oxide thickness within the range of 15 to 25 nm for Ta₂O₅ films inoe.ro. However, the interface charge density has been observed to increase linearly with an increasing dielectric constant of the oxide and also with a decrease in oxide thickness ebrary.net. Post-deposition annealing treatments can influence these properties, with oxide charge density and interface charge density generally decreasing as the annealing temperature increases researchgate.net.
Refractive Index and Light Interaction in this compound
This compound is characterized by a high refractive index, a property that is fundamental to its interaction with light and its applications in optical devices. The refractive index of Ta₂O₅ varies depending on the deposition method, annealing process, and wavelength of light. Typical refractive index values (n) at visible wavelengths, such as 550 nm, range from 2.01 to 2.23, with specific measurements reporting values like 2.18 optica.org. At longer wavelengths, such as 1550 nm, the refractive index is reported to be around 2.08 to 2.1 optica.orgsoton.ac.ukacs.org. A commonly cited value for the refractive index (nD) is 2.275 wikipedia.orgrefractiveindex.info. Values between 1.9 and 2.16 have also been reported for 633 nm sbvacuo.org.br.
This high refractive index is essential for controlling the path of light, making Ta₂O₅ suitable for applications in lenses and prisms strongtantalum.com. It also enables high refractive index contrast ratios, for example, with silicon dioxide (SiO₂), which is beneficial for optical confinement in waveguides optica.org. The material's transparency across a broad spectral range, particularly in the visible and near-infrared regions, further enhances its utility in optical components soton.ac.ukstrongtantalum.commdpi.comucl.ac.uk. Consequently, Ta₂O₅ is widely employed in optical coatings, such as anti-reflective coatings, and serves as a critical material for fabricating optical waveguides in integrated photonic circuits wikipedia.orgstrongtantalum.com.
Non-linear Optical Response of this compound
This compound exhibits a significant non-linear optical response, making it a promising material for advanced photonic applications that rely on light-matter interactions wikipedia.orgnist.govarxiv.org. The material possesses a high nonlinear refractive index (n₂), which is substantially greater than that of common photonic materials like silicon nitride (Si₃N₄) optica.org. Specifically, the nonlinear refractive index n₂ is reported to be approximately three times higher than that of Si₃N₄ wikipedia.orgoptica.orgarxiv.orgsoton.ac.uk. Measured values for n₂ range from approximately 7.2 × 10⁻¹⁹ m²/W optica.org to 6.2 ± 2.3 × 10⁻¹⁹ m²/W nist.govarxiv.org, and in the order of 10⁻¹⁴ cm²/W optica.org.
This strong nonlinearity facilitates efficient access to Kerr nonlinear processes, enabling phenomena such as supercontinuum generation and the creation of Kerr soliton frequency combs wikipedia.orgnist.govarxiv.orgsoton.ac.uk. The high bandgap energy of Ta₂O₅ also contributes to its nonlinear optical properties by facilitating exceptionally low nonlinear two-photon absorption soton.ac.uk. Furthermore, its high bandgap properties have led to the observation of a nonlinear absorption threshold of a few TW/cm² optica.org.
Low Optical Loss Characteristics and Transparency Window of this compound
This compound is characterized by a broad transparency window and low optical loss, which are critical attributes for efficient light propagation in optical devices optica.org. The material exhibits transparency across a wide spectral range, typically cited as being from 300 nm to 8000 nm, or 0.5 to 10 µm soton.ac.ukwikipedia.orgoptica.orgsoton.ac.uk. This broad transparency is attributed to its wide bandgap energy, which generally falls between 3.8 eV and 5.3 eV, with common experimental values around 3.8 eV to 4.0 eV optica.orgwikipedia.orgoptica.orgucl.ac.uksoton.ac.uk. The high bandgap effectively minimizes absorption, including free carrier absorption and two-photon absorption, especially in the near-infrared wavelengths crucial for optical communications optica.org.
The low intrinsic absorption of Ta₂O₅ is further demonstrated by the low propagation losses reported for Ta₂O₅ waveguides. Values as low as 0.03 dB/cm have been achieved soton.ac.uk. Other reported propagation loss figures for waveguides include ~0.55 to 0.7 dB/cm researchgate.net, 1 dB/cm researchgate.net, 1.4 dB/cm optica.org, and 8 dB/m nist.gov. The material also shows no significant absorption peaks over a broad range of wavelengths, from 600 nm to 1700 nm, indicating its stability for high-power applications researchgate.net. Its transparency extends into the visible and near-infrared regions, with average optical transmittance of around 80% in the 330–1000 nm range for some coatings mdpi.com.
Advanced Applications of Tantalum Pentoxide in Electronic and Photonic Devices
Tantalum Pentoxide in Next-Generation Memory Technologies
This compound (Ta₂O₅) has emerged as a highly promising material in the development of next-generation non-volatile memory technologies, primarily due to its advantageous electrical properties and compatibility with existing semiconductor manufacturing processes. nih.gov Its high dielectric constant, chemical inertness, and thermal stability make it a suitable candidate for resistive random-access memory (ReRAM), a type of memory that stores information by changing the resistance of a material. nih.govnih.gov The simple metal-insulator-metal structure of Ta₂O₅-based ReRAM devices allows for high-density storage and scalability. nih.gov
Resistive Random Access Memory (ReRAM) with this compound Active Layers
This compound is a key material in the active layers of ReRAM devices, where its ability to switch between high and low resistance states is utilized to represent binary data. These devices are being explored as a potential replacement for conventional flash memory, offering benefits such as faster switching speeds, lower power consumption, and higher endurance. rsc.orgosti.govresearchgate.net The resistive switching phenomenon in this compound is generally attributed to the formation and rupture of conductive filaments within the oxide layer. atomfair.com
The dominant resistive switching mechanism in this compound ReRAM is the Valence Change Mechanism (VCM). researchgate.netkyoto-u.ac.jpresearchgate.net This mechanism involves the migration of oxygen ions and the corresponding change in the oxidation state of the tantalum ions under an applied electric field. rsc.orgatomfair.com The process leads to the formation and rupture of conductive filaments, which are localized paths of lower resistance within the insulating Ta₂O₅ matrix.
The formation of these filaments, often composed of oxygen vacancies, switches the memory cell to a low-resistance state (LRS). atomfair.com Conversely, the rupture of these filaments, through the recombination of oxygen vacancies and ions, returns the cell to a high-resistance state (HRS). atomfair.com The reversible nature of this filament formation and dissolution enables the write and erase operations in the memory device. In some device structures, such as those with a Ta₂O₅₋ₓ/TaOᵧ bilayer, the exchange of oxygen vacancies between the two layers under an external electric field controls the resistive switching. arxiv.orgaip.org
Complementary Resistive Switching (CRS) is an advanced architecture for ReRAM arrays that addresses the "sneak path problem," a critical issue of current leakage through unselected cells in high-density crossbar arrays. arxiv.orgaip.orgarxiv.org A CRS cell is typically composed of two anti-serially connected bipolar memory cells. arxiv.orgaip.org Tantalum oxide-based materials have been successfully used to create CRS functionality within a single memory cell, simplifying the device structure. arxiv.orgaip.orgarxiv.orgresearchgate.net
In such a device, the redistribution of oxygen vacancies within the tantalum oxide layers under different voltage biases leads to the complementary switching behavior. arxiv.orgaip.orgarxiv.org This allows for a "high-resistance read" state, effectively suppressing the sneak path currents and enabling larger and more reliable memory arrays. arxiv.org For conventional bipolar switching, a degree of asymmetry in the device is necessary, whereas CRS functionality benefits from a more symmetric device structure to access all possible resistance states. arxiv.orgaip.org
This compound-based memristors have demonstrated the ability to store multiple bits of information in a single memory cell, a capability known as multilevel switching. osti.govsemanticscholar.orgresearchgate.net This is achieved by precisely controlling the resistance of the conductive filament, allowing for multiple distinct resistance states between the fully formed LRS and the fully ruptured HRS. osti.govresearchgate.net
The gradual modulation of the conductive filament's size or conductivity can be controlled by adjusting the amplitude or duration of the programming voltage pulses. semanticscholar.orgresearchgate.net This fine control over the resistance state paves the way for higher data storage density. Research has shown that tantalum oxide memristors can achieve multiple programmable resistance states, which is crucial for applications in both high-density memory and neuromorphic computing. osti.govsemanticscholar.orgresearchgate.net
| Feature | Description | Source |
| Mechanism | Precise control of conductive filament size and conductivity. | semanticscholar.orgresearchgate.net |
| Control Method | Adjusting the amplitude or duration of programming voltage pulses. | semanticscholar.org |
| Advantage | Enables storage of multiple bits per cell, increasing data density. | researchgate.net |
| Application | High-density data storage and neuromorphic computing. | semanticscholar.orgresearchgate.net |
One of the most significant advantages of this compound-based ReRAM is its exceptional endurance and scalability. nih.govresearchgate.net Tantalum oxide memristors have demonstrated the ability to withstand a high number of switching cycles, with some devices showing endurance of over 10¹² cycles. nih.govosti.govresearchgate.net This high endurance is critical for applications that require frequent read and write operations.
In terms of scalability, the simple metal-insulator-metal structure of this compound ReRAM allows for the fabrication of very small memory cells, down to the nanometer scale. nih.govresearchgate.net This high scalability is essential for the development of high-density memory arrays. The ability to reduce the programming current is a key challenge for practical applications in highly scaled devices. nih.govresearchgate.net
| Parameter | Reported Performance | Source |
| Endurance | > 10¹² cycles | nih.govosti.govresearchgate.net |
| Switching Speed | < 1 ns to 10 ns | aip.orgresearchgate.net |
| Device Size | Down to 30 nm | aip.org |
Neuromorphic Computing Systems Utilizing this compound Memristors
This compound memristors are considered leading candidates for building neuromorphic computing systems, which are inspired by the structure and function of the human brain. atomfair.commdpi.comntu-imslab.infoatomfair.com These systems aim to overcome the limitations of traditional von Neumann computing architectures by processing information in a parallel and energy-efficient manner. mdpi.comatomfair.commdpi.com
The ability of this compound memristors to exhibit analog-like resistive switching behavior allows them to emulate the synaptic plasticity of biological neurons. atomfair.commanchester.ac.uk Synaptic plasticity is the ability of synapses to strengthen or weaken over time, which is fundamental to learning and memory in the brain. atomfair.com By gradually modulating the resistance of the memristor, it can function as an artificial synapse, with the resistance representing the synaptic weight. manchester.ac.uk
The inherent resistive switching properties of tantalum oxide enable the development of energy-efficient analog memory devices that can replicate neural functions. atomfair.com The gradual change in resistance in response to voltage pulses of varying amplitude or duration mimics the strengthening and weakening of synaptic connections. atomfair.com This makes this compound memristors well-suited for implementing on-device learning rules like spike-timing-dependent plasticity (STDP), a key mechanism for learning in biological systems. atomfair.com The development of reliable and uniform switching in these memristors is a key area of research to realize their full potential in large-scale neuromorphic networks. mdpi.comacs.org
Dynamic Random Access Memory (DRAM) Capacitor Applications of this compound
The continuous scaling of Dynamic Random Access Memory (DRAM) technology necessitates the use of materials with a high dielectric constant (high-k) to maintain sufficient capacitance in shrinking cell sizes. This compound has been extensively investigated and utilized as a high-k dielectric in DRAM capacitors. researchgate.netsemiconductoronline.comwikipedia.org
The high dielectric constant of this compound, typically around 25, allows for the fabrication of capacitors with high capacitance density, enabling smaller and more powerful memory chips. wikipedia.orgsamaterials.comtanb.org Thin films of Ta₂O₅ can be deposited with excellent conformity over complex three-dimensional capacitor structures, a critical requirement for modern DRAM manufacturing. semiconductoronline.com The use of this compound helps to meet the stringent electrical and thermal budget requirements for advanced DRAM devices with feature sizes of 0.15 µm and below. semiconductoronline.com
| Property | Value/Characteristic | Significance in DRAM Capacitors |
| Dielectric Constant | ~25 (can be higher) wikipedia.org | Enables high capacitance in a small area, crucial for miniaturization. samaterials.com |
| Film Thickness | As low as 80 angstroms semiconductoronline.com | Allows for continued scaling of DRAM cells. |
| Deposition Method | Chemical Vapor Deposition (CVD) semiconductoronline.com | Provides conformal step coverage for advanced capacitor structures. semiconductoronline.com |
| Compatibility | CMOS compatible | Can be integrated into standard semiconductor manufacturing processes. |
Charge Trapping Layers in Non-Volatile Memory utilizing this compound
In addition to its role in volatile memory like DRAM, this compound is also a promising material for non-volatile memory (NVM) applications, specifically as a charge trapping layer. wikipedia.orgresearchgate.net Charge trapping memories store information by trapping charge in a dielectric layer.
This compound can be used as the charge storage layer in metal-oxide-semiconductor (MOS) based memory devices. researchgate.net The deep trap level in Ta₂O₅, approximately 2.4 eV below the conduction band edge, allows for long data retention times. researchgate.net Devices using a Ta₂O₅ charge trapping layer have demonstrated the potential for long-term data retention, with projections of retaining a significant memory window for up to 10 years. researchgate.net The use of high-k dielectrics like this compound as the charge trapping layer is a key strategy in the development of next-generation flash memories. nih.gov
This compound in Integrated Photonics and Quantum Technologies
The excellent optical properties of this compound, including a high refractive index and low absorption in the visible and near-infrared spectrum, make it a highly attractive material for integrated photonics and emerging quantum technologies. optica.org
Design and Fabrication of this compound Waveguides and Resonators
Optical waveguides and resonators are fundamental building blocks of photonic integrated circuits. This compound is an excellent material for these components due to its ability to tightly confine light, enabling the creation of compact and efficient devices. optica.org
The design of this compound waveguides often involves creating a high-refractive-index core of Ta₂O₅ surrounded by a lower-index cladding material, such as silicon dioxide. optica.org This high index contrast allows for strong light confinement. The fabrication of these waveguides typically involves thin-film deposition techniques such as sputtering, followed by patterning using electron-beam lithography and reactive ion etching. optica.orgoptica.org Optimization of these fabrication processes is crucial to minimize propagation losses, which have been reported to be as low as ~1 dB/cm. spiedigitallibrary.orgresearchgate.net
This compound is also used to fabricate high-quality optical resonators, such as microring resonators and Fabry-Perot resonators. optica.orgucf.edu These devices are essential for applications like optical filtering, sensing, and nonlinear optics. The quality factor (Q-factor) of a resonator is a measure of its ability to store light, and high Q-factors are desirable for many applications. This compound microring resonators with Q-factors on the order of 10⁴ to 10⁵ have been demonstrated. optica.orgucf.edu
| Fabrication Technique | Component | Key Performance Metric |
| Magnetron Sputtering and Dry Etching | Waveguides | Propagation loss of ~1 dB/cm spiedigitallibrary.orgresearchgate.net |
| Selective Oxidation of Tantalum | Microring Resonators | Q-factor of 4.5 x 10⁴ ucf.edu |
| E-beam Lithography and Reactive Ion Etching | Waveguide Bragg Gratings | Low temperature dependence of 7.4 pm/°C optica.orgnih.gov |
| RF Sputtering and E-beam Lithography | Micro-ring Resonators | Q-factor of 3.7 x 10⁴ epj-conferences.org |
Active Functionality and On-Chip Amplification in this compound Photonic Systems
While passive components guide and filter light, active components can manipulate it, for instance by changing its phase or amplitude. Active functionality has been demonstrated in this compound photonic circuits through the use of nano-electromechanical phase-shifters. optica.orgresearchgate.netnih.gov Furthermore, this compound is a suitable host material for rare-earth ions, which can provide optical gain. This opens up the possibility of creating on-chip amplifiers and lasers, which are essential components for more complex photonic systems. researchgate.net The high nonlinear refractive index of this compound also enables efficient third-order nonlinear processes like four-wave mixing, which can be used for wavelength conversion and other active functions. optica.orgresearchgate.net
Waveguide Enhanced Raman Spectroscopy (WERS) Applications with this compound Platforms
Waveguide Enhanced Raman Spectroscopy (WERS) is a sensitive technique for chemical and biological sensing. mdpi.com It utilizes the evanescent field of a waveguide to excite Raman scattering from molecules near the waveguide surface. soton.ac.uk this compound has emerged as a promising material for WERS platforms due to its high refractive index, which leads to strong confinement of the optical mode and a large evanescent field. ugent.bearxiv.org Studies have shown that this compound strip waveguides can enhance the Raman signal without introducing significant background noise compared to other materials like silicon nitride (Si₃N₄). ugent.be The use of this compound slot waveguides can further improve signal intensity, with demonstrations showing a four-fold enhancement over conventional silicon nitride slot waveguides. ugent.be
This compound for Integrated Quantum Photonics
The field of integrated quantum photonics aims to generate, manipulate, and detect quantum states of light on a chip. This compound is a highly promising material for this purpose due to its excellent optical properties. optica.orgresearchgate.net Its low propagation loss is critical for maintaining the fragile quantum states of light. optica.org Furthermore, the material exhibits extremely low self-fluorescence, which is a major advantage when integrating quantum emitters, as it reduces background noise. optica.org The ability to create reconfigurable photonic circuits with components like tunable directional couplers and phase-shifters makes this compound a versatile platform for a wide range of quantum information processing applications. optica.orgresearchgate.netnih.gov
This compound as High-k Gate Dielectrics in Transistor Technology
In the realm of microelectronics, the continuous scaling of transistors has necessitated the replacement of traditional silicon dioxide (SiO₂) gate dielectrics with materials that have a higher dielectric constant (high-k). This compound is a leading candidate for this role. samaterials.com Its high dielectric constant, typically around 25 but with reported values exceeding 50, allows for the fabrication of capacitors that can store more charge in a smaller area. wikipedia.org
This property is crucial for manufacturing smaller and more powerful semiconductor devices. samaterials.com By using this compound as the gate insulator in a transistor, the gate's ability to control the flow of current is enhanced, leading to improved performance. samaterials.com The use of this compound as a high-k dielectric has been investigated in various transistor architectures, including organic thin-film transistors and InAlN/GaN High Electron Mobility Transistors (HEMTs). researchgate.netarxiv.org In HEMTs, a this compound layer with a dielectric constant of approximately 30 has been shown to reduce gate leakage by five orders of magnitude compared to a device without the dielectric. arxiv.org The optimization of post-deposition annealing conditions is critical to achieving a high-quality dielectric film with a low density of defects and interface traps. researchgate.net
Table 3: Properties of this compound as a High-k Dielectric
| Property | Value | Context/Application | Reference |
|---|---|---|---|
| Dielectric Constant (k) | ~25 (typical), >50 (reported) | General high-k applications | wikipedia.org |
| Dielectric Constant (k) | ~30 | InAlN/GaN MOS HEMT | arxiv.org |
| Band Gap | 3.8 - 5.3 eV | Insulating property | wikipedia.org |
| Gate Leakage Reduction | ~5 orders of magnitude | InAlN/GaN HEMT vs. reference | arxiv.org |
Table 4: Chemical Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| This compound | Ta₂O₅ |
| Silicon Dioxide | SiO₂ |
| Silicon Nitride | Si₃N₄ |
| Indium Aluminum Nitride | InAlN |
Integration of this compound in CMOS IC Technology
This compound (Ta₂O₅) has emerged as a critical high-k dielectric material in Complementary Metal-Oxide-Semiconductor (CMOS) integrated circuit (IC) technology, primarily driven by the continuous scaling of transistor dimensions. worldscientific.com As traditional silicon dioxide (SiO₂) gate dielectrics approach their physical limits in thickness, alternative materials with higher dielectric constants are necessary to mitigate excessive leakage currents and ensure device reliability. worldscientific.com Ta₂O₅, with a dielectric constant ranging from 22 to 60, offers a significant advantage over SiO₂ (k ≈ 3.9), allowing for a physically thicker insulating layer while maintaining the same capacitance, thereby reducing quantum mechanical tunneling. worldscientific.comyonsei.ac.kr
The integration of Ta₂O₅ into CMOS fabrication is facilitated by its compatibility with existing manufacturing processes. iphy.ac.cn Deposition techniques such as Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) allow for the precise and uniform growth of thin Ta₂O₅ films. yonsei.ac.krnycu.edu.tw Research has demonstrated that Ta₂O₅-based resistive switching memory (RRAM) devices can be fabricated with elements that are highly compatible with modern CMOS manufacturing. iphy.ac.cn Furthermore, a Ta₂O₅ photonic platform has been developed with a fabrication process temperature below 350°C, making it suitable for integration with active optoelectronic components in CMOS technologies. nih.govresearchgate.net
The use of this compound in CMOS devices has shown excellent resistive switching characteristics, including low operation voltages (< 1 V) and low operation currents (< 100 µA). iphy.ac.cn In the context of nanophotonic circuits for quantum technology, Ta₂O₅-on-insulator platforms have demonstrated low-loss waveguiding with a propagation loss of about 1 dB/cm, showcasing its potential for on-chip optical interconnects. optica.orgresearchgate.net
Table 1: Performance Metrics of this compound in CMOS-Compatible Devices
| Parameter | Reported Value | Device Type | Reference |
| Dielectric Constant (k) | ~40 - 46 | MIM Capacitor (Th-ALD) | yonsei.ac.kr |
| Operation Voltage | < 1 V | RRAM | iphy.ac.cn |
| Operation Current | < 100 µA | RRAM | iphy.ac.cn |
| Propagation Loss | ~1 dB/cm | Photonic Waveguide | optica.orgresearchgate.net |
| Fabrication Temperature | < 350°C | Photonic Platform | nih.govresearchgate.net |
This compound in Thin-Film Transistors (TFTs)
This compound is a key material in the advancement of thin-film transistors (TFTs), where it is primarily utilized as a high-k gate dielectric. aip.org The high dielectric constant of Ta₂O₅ allows for the fabrication of TFTs that can operate at lower voltages, a crucial requirement for portable and low-power electronic devices. By employing Ta₂O₅, a sufficient charge can be induced in the transistor channel at a reduced gate voltage, leading to improved device efficiency. researchgate.net
Research has demonstrated significant performance enhancements in TFTs incorporating Ta₂O₅. For instance, in indium gallium zinc oxide (IGZO) TFTs, a Ta₂O₅ dielectric layer with a thickness of 200 nm, deposited by e-beam evaporation, resulted in a high field-effect mobility of 61.5 cm²/Vs, a subthreshold gate voltage swing of 0.61 V/decade, and a drain-source current on/off ratio of 10⁵. aip.org This represents a substantial improvement compared to TFTs using conventional dielectrics like SiO₂. aip.org
The performance of Ta₂O₅-based TFTs can be further optimized through surface modification of the dielectric layer. Studies have shown that modifying the surface of this compound with polar polymers can lead to a significant increase in mobility and on/off current ratio, along with a reduction in the threshold voltage. researchgate.net For example, n-channel organic TFTs with a polymer-modified Ta₂O₅ insulator achieved a mobility of 0.55 cm²/Vs and an on/off ratio of 1.7 x 10⁵, compared to 0.006 cm²/Vs and 5 x 10³ for TFTs with only a Ta₂O₅ insulator. researchgate.net
Table 2: Comparative Performance of n-channel Organic TFTs with and without Ta₂O₅ Surface Modification
| Performance Metric | TFT with Ta₂O₅ Insulator | TFT with Polymer-Modified Ta₂O₅ Insulator |
| Mobility | 0.006 cm²/Vs | 0.55 cm²/Vs |
| On/Off Current Ratio | 5 x 10³ | 1.7 x 10⁵ |
| Threshold Voltage | 12.5 V | 2.8 V |
Source: researchgate.net
This compound in Metal-Oxide-Semiconductor (MOS) Devices
In Metal-Oxide-Semiconductor (MOS) devices, particularly MOS capacitors, this compound serves as a high-k gate dielectric, offering a viable alternative to silicon dioxide for achieving higher capacitance densities. aip.org The electrical properties of Ta₂O₅ in MOS structures have been extensively studied, revealing its potential for applications in dynamic random-access memories (DRAMs) and other integrated circuits. nycu.edu.twias.ac.in
The dielectric constant of Ta₂O₅ films in MOS capacitors has been reported to be in the range of 22-60, a significant increase from that of SiO₂. yonsei.ac.kr This allows for the fabrication of capacitors with higher capacitance values for a given area, which is essential for device miniaturization. For instance, Ta₂O₅ films prepared by photo-inducing hot filament chemical vapor deposition (HFCVD) have shown a dielectric constant that increases with the power of the UV-lamps used during deposition. ias.ac.in
However, the leakage current in Ta₂O₅-based MOS devices is a critical parameter that needs to be carefully managed. While amorphous Ta₂O₅ films generally exhibit good electrical characteristics, crystallization at temperatures above 700°C can lead to a significant increase in leakage current. nycu.edu.tw Various post-deposition annealing techniques have been developed to mitigate this issue. nycu.edu.tw Studies on the electrostatic effects of thin Ta₂O₅ layers in MOS devices have shown that leakage currents can be kept below 10⁻⁷ A/cm² in certain configurations. aip.org
Table 3: Electrical Properties of Ta₂O₅ in MOS Capacitors
| Property | Reported Value/Characteristic | Deposition/Annealing Conditions | Reference |
| Dielectric Constant (k) | Increases with UV-lamp power | Photo-induced HFCVD | ias.ac.in |
| Leakage Current Density | Increases with UV-lamp power | Photo-induced HFCVD | ias.ac.in |
| Breakdown Electric Field | Slightly decreases with UV-lamp power | Photo-induced HFCVD | ias.ac.in |
| Leakage Current | < 10⁻⁷ A/cm² | Specific Ta₂O₅-Al₂O₃-SiO₂ structures | aip.org |
| Crystallization Temperature | > 700°C (leads to increased leakage) | General observation | nycu.edu.tw |
This compound in Photocatalysis and Environmental Remediation
Heterogeneous Photocatalysis for Organic Pollutant Decomposition Using this compound
This compound has demonstrated significant potential as a photocatalyst in heterogeneous photocatalysis for the decomposition of organic pollutants in water and air. researchgate.netnih.gov This process utilizes the semiconductor properties of Ta₂O₅, which, upon irradiation with light of sufficient energy, generates electron-hole pairs that can initiate redox reactions to break down organic molecules into less harmful substances like carbon dioxide and water. nih.gov
Research has shown the effectiveness of Ta₂O₅ in degrading various organic pollutants. For instance, Ta₂O₅ films fabricated on a tantalum substrate have exhibited remarkable photocatalytic activity in the degradation of rhodamine B under UV irradiation. researchgate.net Furthermore, Ta₂O₅ nanotubes decorated with Bismuth Sulfide (B99878) (Bi₂S₃) quantum dots have shown high photocatalytic activity in the degradation of toluene (B28343), with 99% of the pollutant decomposed after just 5 minutes of UV-Vis irradiation. researchgate.net The photocatalytic activity of Ta₂O₅ nanoparticles has also been confirmed through the degradation of the organic dye rhodamine B. nih.gov
The efficiency of the photocatalytic process is influenced by the morphology and crystalline structure of the this compound. For example, the orthorhombic phase of Ta₂O₅ has been found to exhibit higher photocatalytic activity than the hexagonal phase in the degradation of methyl orange dye. The photocatalytic activity is also directly correlated with the length-to-diameter ratio of Ta₂O₅ nanorods in the degradation of Rhodamine B, with a maximum apparent reaction rate constant of 0.156 min⁻¹ being achieved.
Table 4: Photocatalytic Degradation of Organic Pollutants using this compound
| Pollutant | Ta₂O₅ Catalyst Form | Degradation Efficiency/Rate | Irradiation Conditions | Reference |
| Rhodamine B | Films on Tantalum Substrate | Remarkable activity | UV | researchgate.net |
| Toluene | Bi₂S₃ decorated Ta₂O₅ nanotubes | 99% degradation in 5 min | UV-Vis | researchgate.net |
| Rhodamine B | Nanoparticles | Effective degradation | Not specified | nih.gov |
| Rhodamine B | Nanorods | Apparent reaction rate constant of 0.156 min⁻¹ | Ultraviolet |
Water Splitting for Hydrogen and Oxygen Production via this compound Catalysts
This compound is a promising photocatalyst for the production of hydrogen and oxygen from water splitting, a process that converts solar energy into chemical energy in the form of hydrogen fuel. acs.orgrsc.org The photocatalytic activity of Ta₂O₅ is attributed to its suitable band gap and high chemical stability. acs.org When irradiated with photons of energy greater than its band gap, electron-hole pairs are generated. These charge carriers then migrate to the surface of the catalyst to drive the reduction of protons to hydrogen and the oxidation of water to oxygen. ceramics.org
Various forms of tantalum-based materials, including tantalum oxide, have been investigated for water splitting. rsc.org While pristine Ta₂O₅ is active under UV irradiation, its efficiency can be enhanced through various strategies. For instance, Ta₂O₅ films on a tantalum substrate have shown notable recyclability in hydrogen production from water splitting under UV irradiation. researchgate.net The hydrogen production performance can be significantly improved by forming a heterogeneous composite structure, such as with cobalt-tantalum oxide. researchgate.net
The efficiency of water splitting is also highly dependent on the type of tantalate and the presence of co-catalysts. Alkali tantalates like LiTaO₃, NaTaO₃, and KTaO₃ have shown activity for water splitting. researchgate.net The loading of a NiO co-catalyst on NaTaO₃ has been shown to increase its activity by an order of magnitude, achieving hydrogen and oxygen production rates of 3.39 and 1.58 mmol h⁻¹, respectively, with an apparent quantum yield of 20% at 270 nm. researchgate.net
Table 5: Hydrogen and Oxygen Production from Water Splitting using Tantalum-Based Catalysts
| Catalyst | Co-catalyst/Modification | H₂ Production Rate | O₂ Production Rate | Apparent Quantum Yield | Reference |
| Ta₂O₅ films | None | Not specified | Not specified | Not specified | researchgate.net |
| ZIF-67@Ta₂O₅ | Heterostructure | Significantly improved | Not specified | Not specified | researchgate.net |
| NaTaO₃ | NiO (0.05 wt%) | 3.39 mmol h⁻¹ | 1.58 mmol h⁻¹ | 20% at 270 nm | researchgate.net |
| Ta₂O₅/SrZrO₃ | RuO₂/CuxO | 5164 µmol g⁻¹ h⁻¹ | Not specified | Not specified | researchgate.net |
Photoelectrochemical Water Splitting Mechanisms on this compound
Photoelectrochemical (PEC) water splitting using this compound-based photoelectrodes offers a direct route for converting solar energy into hydrogen. acs.orgaip.org In a PEC cell, a semiconductor photoelectrode, such as Ta₂O₅, absorbs photons, leading to the generation of electron-hole pairs. aip.orgaip.org An electric field within the semiconductor, known as the space charge region, separates these charge carriers. The holes move towards the semiconductor-electrolyte interface to oxidize water, producing oxygen and protons, while the electrons travel through an external circuit to a counter electrode where they reduce protons to hydrogen. aip.org
The efficiency of PEC water splitting is governed by several factors, including the light absorption properties of the semiconductor, the efficiency of charge separation and transport, and the kinetics of the surface reactions. aip.orgeurekalert.org Tantalum nitride (Ta₃N₅), a derivative of this compound, has garnered significant attention due to its narrower bandgap, allowing for the absorption of visible light. ceramics.orgeurekalert.org However, challenges such as charge carrier recombination and photocorrosion need to be addressed to improve the stability and efficiency of Ta₃N₅ photoanodes. aip.org
Strategies to enhance the performance of tantalum-based photoanodes include the use of interlayers to promote electron transport and the application of co-catalysts to facilitate the surface reactions. For example, a Nb₄N₅ interlayer in a Ta₃N₅ photoanode has been shown to improve the photocurrent during the oxygen evolution reaction. rsc.org Furthermore, the half-cell solar-to-hydrogen (STH) conversion efficiency of Ta₃N₅ photoanodes has been progressively improved through strategies like defect and surface engineering. eurekalert.org
The fundamental mechanism involves the generation of electron-hole pairs upon illumination, followed by their separation in the space charge region. The holes at the valence band must have a potential that is sufficiently positive to oxidize water (O₂/H₂O = 1.23 V vs. RHE), while the electrons at the conduction band need a potential that is sufficiently negative to reduce protons (H⁺/H₂ = 0 V vs. RHE). The band edge positions of the semiconductor relative to the water redox potentials are therefore critical for efficient water splitting.
Catalytic Activity of this compound for Oxygen and Hydrogen Evolution Reactions
This compound (Ta₂O₅) has been investigated for its electrocatalytic performance in water splitting, which involves the hydrogen evolution reaction (HER) at the cathode and the oxygen evolution reaction (OER) at the anode. nih.gov
For the Oxygen Evolution Reaction (OER) , pure this compound is recognized for its high stability in acidic environments but exhibits poor intrinsic catalytic activity. nih.gov Density Functional Theory (DFT) calculations have been employed to systematically assess the OER activity and acidic stability of Ta₂O₅ when doped with various metals. nih.gov These computational studies have identified that doping Ta₂O₅ with elements such as Ruthenium (Ru) and Niobium (Nb) can enhance its catalytic performance, making it a more viable candidate for OER in acidic water splitting. nih.gov Unmodified Ta₂O₅ is generally considered inactive for the OER at low overpotentials. researchgate.net However, related compounds like Tantalum dioxyfluoride (TaO₂F) supported on graphitized carbon have shown promise as stable and efficient electrocatalysts for OER in alkaline solutions, exhibiting an onset potential of 1.48 V vs. RHE and requiring an overpotential of 360 mV to achieve a current density of 10 mA cm⁻². proquest.com
In the context of the Hydrogen Evolution Reaction (HER) , this compound's activity can be significantly enhanced. An electrochemical reductive treatment in an acidic solution has been shown to activate Ta₂O₅ for hydrogen evolution. researchgate.net This process involves the transformation of Ta⁵⁺ to a lower oxidation state (Ta<⁵⁺), creating active sites for the reaction. researchgate.net Furthermore, creating oxygen vacancies in the tantalum oxide substrate has been suggested to improve the hydrogen adsorption and desorption characteristics of an electrode during the HER. researchgate.net While not pure Ta₂O₅, octahedral tantalum bromide clusters have been demonstrated as effective precatalysts for light-driven HER, achieving a hydrogen production rate of 11 mmol·g⁻¹. mdpi.com
Factors Influencing Photocatalytic Efficiency of this compound Materials
The photocatalytic efficiency of this compound (Ta₂O₅) is governed by a combination of its intrinsic material properties and external factors. Key determinants include crystallinity, crystal phase, surface area, morphology, and the presence of dopants or heterojunctions.
Crystallinity, Phase, and Morphology: The crystalline structure of Ta₂O₅ is a critical factor. The photocatalytic activity is influenced by the calcination temperature during synthesis, which affects the material's crystallinity. researchgate.net Studies have shown that the orthorhombic phase of Ta₂O₅ exhibits higher photocatalytic activity compared to the hexagonal phase. proquest.com The efficiency is also tied to specific crystal facets; for instance, exposing the high-energy {001} facets of Ta₂O₅ has been shown to provide a greater number of active sites, thereby enhancing photocatalytic hydrogen production. nih.gov The morphology of the nanomaterial plays a significant role. One-dimensional nanostructures, such as nanorods, are beneficial as they can facilitate the separation of photogenerated electron-hole pairs. researchgate.net Research has demonstrated a direct correlation between the length-to-diameter ratio of Ta₂O₅ nanorods and their photocatalytic activity. researchgate.net
Band Gap and Surface Area: Like other semiconductor photocatalysts, the efficiency of Ta₂O₅ is largely dependent on its band gap energy and surface area. researchgate.net A high surface area provides more active sites for the reaction to occur. researchgate.net this compound is an n-type semiconductor with a wide band gap, which typically limits its absorption to the UV region of the spectrum. researchgate.net Modifications such as doping are employed to narrow this band gap, enabling the absorption of visible light. For example, doping with nitrogen can reduce the band gap from 3.49 eV to 3.27 eV, while copper doping can lower it to 2.92 eV. rit.edu
Doping and Heterostructures: Doping is a key strategy to enhance the photocatalytic performance of Ta₂O₅. Introducing non-metal or metal dopants can modify the electronic band structure and extend light absorption into the visible range. mdpi.comrit.edu For instance, Ta⁴⁺ self-doping has been shown to create materials that can absorb visible light between 400 and 800 nm, leading to significantly improved photocatalytic activity for hydrogen evolution compared to commercial Ta₂O₅. mdpi.com Forming composite materials or heterostructures is another effective approach. A composite of cobalt-tantalum oxide and this compound has been shown to significantly improve hydrogen production performance. rit.edu
Reaction Conditions: The conditions under which the photocatalytic reaction is carried out also influence the efficiency. Factors such as the initial concentration of the substance to be degraded and the pH of the solution are important parameters that can affect the rate of the photocatalytic process. researchgate.net
This compound in Photovoltaic Systems
Role of this compound as Electron Transport Layers in Perovskite Solar Cells
This compound (Ta₂O₅) has emerged as a promising material for the electron transport layer (ETL) in perovskite solar cells (PSCs). nih.govnih.gov The ETL plays a crucial role in these devices by facilitating the extraction of photogenerated electrons from the perovskite absorber layer and blocking the transport of holes, thereby minimizing charge recombination at the cathode. nih.govmdpi.com
Amorphous Ta₂O₅, deposited via spin coating, has been successfully utilized as an ETL in PSCs, achieving power conversion efficiencies (PCE) of up to approximately 14%. nih.govresearchgate.net The effectiveness of Ta₂O₅ in this role is largely attributed to the proper alignment of its energy bands with the perovskite layer. nih.gov Ultraviolet photoelectron spectroscopy (UPS) has been used to determine the energy levels of Ta₂O₅, showing a conduction band minimum at approximately -3.97 eV. nih.gov This favorable alignment ensures efficient transfer of electrons from the perovskite to the ETL. nih.gov
Studies using steady-state photoluminescence have confirmed that Ta₂O₅ layers facilitate efficient charge transport from the perovskite absorber. nih.govresearchgate.net As an n-type semiconductor with a carrier density calculated to be around 7 x 10¹⁸ cm⁻³, amorphous Ta₂O₅ presents itself as a competitive alternative to the more commonly used titanium dioxide (TiO₂) ETLs. nih.govresearchgate.net While the efficiencies achieved with Ta₂O₅-based devices are not yet as high as the >20% reported for optimized TiO₂-based cells, there is potential for improvement through further optimization. mdpi.com
The table below summarizes the photovoltaic parameters of a perovskite solar cell using an optimized Ta₂O₅ film as the ETL.
| Parameter | Value |
| Power Conversion Efficiency (PCE) | ~14% |
| Open-circuit Voltage (Voc) | Value not specified in sources |
| Short-circuit Current Density (Jsc) | Value not specified in sources |
| Fill Factor (FF) | Value not specified in sources |
| Ta₂O₅ Film Thickness | ~10 nm |
| Deposition Method | Spin Coating |
Data sourced from studies on amorphous Ta₂O₅ as an ETL. nih.gov
Anti-Reflection Coating Applications of this compound on Solar Cells
Due to its high refractive index (approximately 2.13), Ta₂O₅ is an effective material for single-layer and multi-layer ARCs. google.com When applied as a single-layer coating on a monocrystalline silicon surface, sputtered Ta₂O₅ films have been shown to reduce the surface reflectance from about 30% to as low as 3%. researchgate.net This significant reduction in light loss led to an increase in the efficiency of the tested silicon solar cells from 9.5% to 12.9%. researchgate.net
In another study, applying a 71.2 nm layer of Ta₂O₅ onto a commercial monocrystalline silicon solar cell increased its photon-to-electron conversion efficiency from 17.18% to 18.80%. researchgate.netmdpi.com The improvement was largely attributed to a reduction in the magnitude of reflectance across the studied wavelength range. researchgate.net For instance, at a wavelength of 370 nm, the reflectance for the Ta₂O₅-coated cell was only 11%. researchgate.net
Ta₂O₅ is also a key component in multi-layer ARC designs, often paired with a low-refractive-index material like silicon dioxide (SiO₂) or magnesium fluoride (B91410) (MgF₂). rit.edugoogle.com A bi-layer ARC consisting of 105 nm of MgF₂ on top of 70 nm of Ta₂O₅ was designed and tested on a commercial crystalline silicon solar cell. This coating resulted in an 11% decrease in average reflectivity and a 7% increase in the external quantum efficiency for wavelengths between 400 nm and 700 nm. rit.edu
The table below presents data on the effectiveness of Ta₂O₅ as an anti-reflection coating on silicon solar cells.
| ARC Configuration | Substrate | Initial Reflectance (%) | Final Reflectance (%) | Efficiency Improvement |
| Single-layer Ta₂O₅ | Monocrystalline Silicon | ~30% | ~3% | From 9.5% to 12.9% |
| Single-layer Ta₂O₅ (71.2 nm) | Commercial c-Si | Not Specified | 11% (at 370 nm) | From 17.18% to 18.80% |
| MgF₂ (105 nm) / Ta₂O₅ (70 nm) | Commercial c-Si | Not Specified | 11% average reduction | 7% increase in EQE |
Data compiled from various studies on Ta₂O₅ ARC applications. researchgate.netresearchgate.netrit.edu
Theoretical and Computational Investigations of Tantalum Pentoxide
Density Functional Theory (DFT) Applications to Tantalum Pentoxide Systems
Density Functional Theory (DFT) has been a cornerstone in the theoretical study of Ta₂O₅, providing insights into its structural stability, electronic band structure, and defect physics.
First-Principles Calculations of Structural and Electronic Properties of this compound Polymorphs
Numerous studies have employed first-principles calculations, often utilizing DFT with various exchange-correlation functionals and the GW approximation, to investigate the structural and electronic properties of different this compound polymorphs. These calculations aim to reconcile experimental observations with theoretical predictions, particularly concerning the band gap, which is crucial for many applications.
Polymorph Band Gaps: Calculations for crystalline polymorphs like β-Ta₂O₅ and δ-Ta₂O₅ often yield band gaps significantly smaller than experimental values, typically around 1-3 eV aip.orgresearchgate.netaip.org. For instance, β-Ta₂O₅ has been calculated to have a direct band gap of 1.03 eV aip.org, while δ-Ta₂O₅ exhibits an indirect band gap of 2.22 eV aip.org.
Amorphous Ta₂O₅: In contrast, amorphous Ta₂O₅ structures, when studied using methods like GW approximation, show optical band gaps closer to experimental values of approximately 4 eV aip.orgaip.org. This suggests that amorphous structures may better represent Ta₂O₅ as used in many thin-film applications.
Stable Phases: Research efforts have also focused on identifying the most stable crystalline phases. The orthorhombic λ-Ta₂O₅ phase has been theoretically studied, yielding a direct band gap of 3.7 eV with the HSE06 functional researchgate.netunirioja.esredalyc.org. Other studies suggest that certain high-symmetry tetragonal phases, such as the η-phase, might be energetically favorable ground states and provide band gaps (e.g., 4.24 eV for η-Ta₂O₅) that align well with experimental data arxiv.org. The γ-phase has also shown good agreement with experimental optical properties arxiv.org.
Table 6.1.1: Calculated Band Gaps of this compound Polymorphs
| Polymorph/Structure | Calculation Method | Band Gap (eV) | Band Type | Reference |
| β-Ta₂O₅ | GW | 1.03 | Direct | aip.org |
| δ-Ta₂O₅ | GW | 2.22 | Indirect | aip.org |
| 11 f.u. Model | GW | 2.96 | Indirect | aip.org |
| λ-Ta₂O₅ | HSE06 | 3.7 | Direct | researchgate.netunirioja.es |
| Amorphous Ta₂O₅ | GW (with exciton) | ~3.92 | Optical | aip.org |
| η-Ta₂O₅ | GGA-1/2 | 4.24 | Indirect | arxiv.org |
| Amorphous Ta₂O₅ | GGA-1/2 | 4.47 | - | researchgate.net |
Note: Band gap values can vary depending on the specific DFT functional and approximations used.
Equation of State (EOS) Modeling for Porous this compound
Computational methods, including DFT-based molecular dynamics (MD) and Quantum Molecular Dynamics (QMD), have been employed to model the equation of state (EOS) of porous this compound. These studies aim to understand its behavior under varying pressures and temperatures, particularly for applications involving shock compression.
EOS Models: Researchers have used DFT-based MD to calculate material state variables for Ta₂O₅, enabling the construction of Mie-Grüneisen and Rice-Walsh EOS models osti.govsandia.gov. The Grüneisen parameter (Γ) was found to be dependent on both density and temperature at lower densities and temperatures, becoming constant at higher pressures osti.gov.
Porous Hugoniots: The Mie-Grüneisen EOS with a porosity correction term showed good agreement with experimental data for Ta₂O₅ with an initial density of 7.4 g/cm³. However, it was inadequate for more porous Hugoniots. The Rice-Walsh EOS, conversely, approximated experimental data well for porous samples osti.gov.
Density and Pressure: Studies have investigated Ta₂O₅ at initial densities ranging from approximately 1.13 to 7.4 g/cm³, reduced from a crystalline density of 8.36 g/cm³ osti.gov.
Calculation of Oxygen Vacancy and Defect Migration Energy Barriers in Tantalum Oxide
Oxygen vacancies (VO) are critical defects in Ta₂O₅, significantly influencing its electronic and transport properties, especially in memristive devices. DFT calculations have been used to characterize these defects.
Defect Levels: Oxygen vacancies in Ta₂O₅ create defect levels within the band gap. For δ-Ta₂O₅, an oxygen vacancy was found to introduce an occupied defect level 1.2 eV above the valence band maximum, formed by Ta 5d and 6s states aip.orgresearchgate.net. Other studies report a deep level 1.5 eV below the conduction band edge for 2-fold coordinated intra-layer vacancies in amorphous Ta₂O₅ researchgate.net.
Vacancy Stability and Migration: The stability and migration of oxygen vacancies depend on their charge state and location within the lattice. In simplified orthorhombic models, vacancies can be classified as 'cap' or 'in-plane' sites gatech.edugatech.eduresearchgate.net.
'In-plane' vacancies, particularly in their neutral (VO⁰) and +2 charged (VO²⁺) states, are often found to be the most stable gatech.eduresearchgate.netcapes.gov.br.
Migration barriers for 'cap' type vacancies are significantly higher (around 5 eV) compared to 'in-plane' type vacancies (around 0.5–1.0 eV) researchgate.net.
Interfacial Effects: Oxygen vacancies also exhibit distinct behavior at interfaces. At metallic Ta interfaces, interfacial VO²⁺ can extract electron density from the metal, suggesting spontaneous reduction osti.govaip.org.
Table 6.1.3: Oxygen Vacancy Properties in this compound
| Vacancy Type/Site | Charge State | Defect Level (eV) | Migration Barrier (eV) | Stability Notes | Reference(s) |
| δ-Ta₂O₅ (general) | - | 1.2 (above VB) | - | Introduces defect level in band gap | aip.orgresearchgate.net |
| Amorphous Ta₂O₅ | - | 1.5 (below CB) | - | 2-fold coordinated intra-layer vacancy | researchgate.net |
| In-plane | 0, +2 | Midgap/Shallow | ~0.5–1.0 | Most stable for a wide range of Fermi levels | gatech.eduresearchgate.netcapes.gov.br |
| Cap | +2 | Shallow | ~5.0 | High barriers; can act as vacancy 'sinks' | gatech.eduresearchgate.net |
| Interfacial VO²⁺ | +2 | - | - | Reduced by extracting electron density from metallic Ta; similar to VO⁰ | osti.govaip.org |
Quantum Molecular Dynamics (QMD) Simulations for this compound
Quantum Molecular Dynamics (QMD) simulations have been utilized to investigate the material properties of this compound, particularly in the context of high-pressure and high-temperature behavior.
Equation of State: QMD simulations have been employed to calculate material state variables for Ta₂O₅, which are then used to derive Grüneisen parameters and construct equations of state (EOS) osti.gov. These simulations help in understanding the Hugoniot curves and the response of porous Ta₂O₅ under shock loading osti.govsandia.gov.
Amorphous Structure Generation: QMD simulations, often combined with DFT, can be used to generate amorphous structures of Ta₂O₅, which are relevant for thin-film applications aip.orguniv-lyon1.fr.
Multiphysics Modeling of this compound-based Devices and Switching Mechanisms
The application of Ta₂O₅ in devices, such as resistive switching memory (memristors), necessitates multiphysics modeling to understand the underlying mechanisms. Computational studies, often leveraging DFT and ab initio methods, explore these aspects.
Oxygen Vacancy Role: The migration and aggregation of oxygen vacancies (VO) are widely considered central to the switching mechanisms in Ta₂O₅-based memristors aip.org. Computational models help in understanding how these defects form conductive filaments or pathways.
Interface Effects: Studies have investigated interfacial effects on oxygen vacancies in Ta₂O₅, particularly at metal-oxide interfaces. The interaction of vacancies with metallic electrodes can influence their charge state, stability, and migration behavior, which in turn affects device performance osti.govaip.org. For example, the reduction of interfacial VO²⁺ by metallic Ta suggests that careful selection of electrode materials and processing is crucial for memristor engineering aip.org.
Transport Properties: First-principles simulations have also been used to study transport properties and Schottky barriers in heterojunctions involving Ta₂O₅, such as Cu/Ta₂O₅/Pt structures, providing insights into the insulating nature or potential conductive channels within these devices aip.org.
Ab Initio Methods in Understanding this compound Material Behavior
Ab initio methods, encompassing DFT and QMD, provide a fundamental approach to understanding the intrinsic material behavior of this compound. These methods allow for the exploration of properties that are challenging to measure experimentally or require atomic-level detail.
Structural Stability and Polymorphism: Ab initio calculations have been crucial in identifying stable crystalline phases of Ta₂O₅ and understanding the relationships between different polymorphs arxiv.orgaps.orgtohoku.ac.jpresearchgate.net. The debate over the ground-state crystal structure of Ta₂O₅ has been significantly informed by these computational efforts, with phases like γ-Ta₂O₅ and η-Ta₂O₅ emerging as strong candidates for representing experimental observations arxiv.orgarxiv.orgaps.org.
Electronic Structure and Band Gaps: These methods are essential for calculating electronic band structures, predicting band gaps, and identifying the atomic orbitals contributing to the valence band maximum and conduction band minimum aip.orgresearchgate.netunirioja.esarxiv.orgacs.org. The discrepancy between calculated and experimental band gaps for certain crystalline phases highlights the importance of advanced methods like GW approximation and the consideration of amorphous structures or specific polymorphs.
Defect Physics: Ab initio simulations are indispensable for characterizing point defects, such as oxygen vacancies, including their formation energies, charge states, and migration pathways. This understanding is critical for explaining phenomena like leakage currents and degradation in Ta₂O₅-based devices gatech.edugatech.eduresearchgate.netcapes.gov.br.
Material Properties: Beyond electronic and defect properties, ab initio methods have been used to investigate other material characteristics, such as elastic properties arxiv.org, vibrational spectra univ-lyon1.fr, and equations of state for both crystalline and porous forms osti.gov.
Material Modification and Doping Strategies for Enhanced Tantalum Pentoxide Performance
Doping Effects on Tantalum Pentoxide Electronic and Ionic Transport
Doping this compound with specific elements can profoundly influence its electronic and ionic transport characteristics, particularly in resistive switching memory devices. By introducing dopant atoms, the formation, migration, and behavior of charge carriers and defects, such as oxygen vacancies, can be controlled.
Silicon Doping in this compound Memristors for Tunable Switching Characteristics
The incorporation of silicon atoms into tantalum oxide memristors has been shown to facilitate oxygen vacancy formation and transport within the switching layer nih.govacs.org. This atomic-level design directly impacts ion hopping distance and drift velocity, leading to optimized resistive switching (RS) characteristics nih.govacs.org. Silicon doping enables devices to achieve larger dynamic ranges and easier access to intermediate resistance states, crucial for applications like neuromorphic computing nih.govacs.org. Furthermore, these Si-doped devices maintain exceptionally high cycling endurance, exceeding 10¹⁰ set and reset cycles nih.govacs.org. Detailed ab initio calculations confirm the roles of silicon dopants, providing a design methodology for further optimization of RS behavior nih.govacs.org.
Nitrogen Doping in Tantalum Oxide-based Resistive Switching Memory
Nitrogen doping in tantalum oxide (TaOx:N) significantly enhances resistive switching (RS) characteristics, leading to improved uniformity and reduced device variability mdpi.comcam.ac.ukaip.orgliverpool.ac.ukresearchgate.net. Nitrogen incorporation neutralizes electronic defect levels associated with oxygen vacancies, effectively removing midgap defect states and eliminating alternative conductive paths mdpi.comcam.ac.ukaip.orgliverpool.ac.ukresearchgate.net. This passivation of oxygen vacancies by nitrogen atoms contributes to more stable memory states and a wider switching memory window, which is essential for multilevel cell (MLC) switching cam.ac.ukaip.orgliverpool.ac.ukresearchgate.net.
Table 1: Impact of Nitrogen Doping on Ta₂O₅ Resistive Switching Memory Performance
| Parameter | Undoped Ta₂O₅ Device | Nitrogen-Doped Ta₂O₅ Device | Improvement Factor | Citation |
| LRS Variability | 35% | 8.7% | ~4x reduction | mdpi.com |
| HRS Variability | 60.7% | 48.3% | ~1.25x reduction | mdpi.com |
| Set Voltage Variability | 17.2% | 9.4% | ~1.8x reduction | mdpi.com |
| Pulse Endurance | Not specified | 10⁵ cycles | N/A | mdpi.com |
| Cycle-to-Cycle Variability (Synaptic) | 13.7% | 4.9% | ~2.8x reduction | mdpi.com |
| MLC States | Not specified | 8 states (3-bit) | N/A | cam.ac.ukaip.orgliverpool.ac.ukresearchgate.net |
| Set/Reset Voltages | Not specified | < 1 V | N/A | cam.ac.ukaip.orgliverpool.ac.ukresearchgate.net |
Nitrogen-doped Ta₂O₅ devices exhibit lower device-to-device variability in both low-resistance state (LRS) and high-resistance state (HRS) compared to their undoped counterparts mdpi.com. Specifically, LRS variability is reduced from 35% to 8.7%, and HRS variability from 60.7% to 48.3% mdpi.com. The set voltage distribution also becomes more centralized, with a variability of 9.4% compared to 17.2% in undoped devices mdpi.com. Furthermore, nitrogen doping improves pulse endurance and leads to more stable cycle-to-cycle variability in synaptic properties, reducing it from 13.7% to 4.9% mdpi.com. The ability to achieve 3-bit MLC switching, corresponding to eight distinct resistive memory states, is enabled by nitrogen doping, which widens the memory window and provides a gradual reset characteristic cam.ac.ukaip.orgliverpool.ac.ukresearchgate.net.
Rare Earth Element Doping (e.g., Erbium, Ytterbium) in this compound Photonic Devices
This compound serves as a promising CMOS-compatible host material for rare-earth ions in integrated photonic devices due to its high refractive index, enabling more compact device designs and flexible dispersion engineering optica.orgresearchgate.net. Its low phonon energy also makes it suitable for hosting rare-earth dopants for light emission scirp.org.
Erbium (Er) Doping: Erbium-doped Ta₂O₅ waveguides have demonstrated photoluminescence (PL) peaks at approximately 550 nm and 670 nm scirp.org. In terms of laser performance, Er-doped Ta₂O₅ waveguides have achieved single-mode 1.5-µm laser emission with a slope efficiency of 0.3% researchgate.net. This doping enables gain in Ta₂O₅ waveguides, a capability not yet demonstrated in silicon nitride optica.org.
Ytterbium (Yb) Doping: Ytterbium-doped Ta₂O₅ thin films exhibit sharp photoluminescence peaks around 980 nm, attributed to the ²F₅/₂ → ²F₇/₂ transition of Yb³⁺ scirp.org. These films are utilized as high-refractive-index materials for photonic crystals and as anti-reflection or down-conversion layers for solar cells scirp.org. Ytterbium codoping can also facilitate energy transfer to other rare-earth ions, such as Erbium, enhancing pump absorption efficiency in devices like Er:Yb fiber lasers rp-photonics.com.
Thulium (Tm) Doping: Thulium-doped Ta₂O₅ waveguides have shown laser operation around 1860 nm, with a reported gain exceeding 9 dB/cm optica.orgresearchgate.net. The excited-state lifetime for Tm-doped Ta₂O₅ films has been measured at approximately 477 ± 40 μs researchgate.net.
Table 2: Rare Earth Doping in this compound for Photonic Applications
| Dopant | Key Emission Wavelength(s) | Application Examples | Gain (dB/cm) | Excited-State Lifetime (μs) | Citation(s) |
| Erbium (Er) | ~550 nm, ~670 nm | Photoluminescence, integrated lasers (1.5 µm) | Not specified | Not specified | researchgate.netscirp.org |
| Ytterbium (Yb) | ~980 nm | Photoluminescence, photonic crystals, solar cells | Not specified | Not specified | scirp.org |
| Thulium (Tm) | ~1860 nm | Integrated lasers (~1.85 µm), gain medium | >9 | ~477 ± 40 | optica.orgresearchgate.net |
Composite and Heterostructure Formation with this compound
Creating composite materials or heterostructures involving this compound offers another avenue for enhancing its functionality, particularly in photocatalysis and as advanced dielectric materials.
This compound-based Quantum Dot Decoration for Photocatalytic Enhancement
The photocatalytic activity of this compound can be significantly boosted by decorating it with quantum dots (QDs). For instance, Ta₂O₅ nanotubes decorated with bismuth sulfide (B99878) (Bi₂S₃) QDs have demonstrated high photocatalytic activity, degrading 99% of toluene (B28343) (200 ppm) within 5 minutes under UV-Vis irradiation researchgate.netnih.gov. Similarly, the introduction of graphene quantum dots (GGQD) onto Ta₂O₅ has been shown to improve its visible light absorption and charge transfer efficiency doi.org. A GGQD-Ta₂O₅ composite, specifically GGQD-Ta₂O₅-6, achieved a tetracycline (B611298) degradation efficiency of 94.6% under solar light irradiation, a substantial improvement over pristine Ta₂O₅ doi.org. Gray Ta₂O₅ nanowires with induced defects also exhibit enhanced performance, showing 2.5 times faster water decontamination and 2.3-fold higher hydrogen production compared to pristine Ta₂O₅ acs.org.
Table 3: Photocatalytic Performance of Modified this compound Composites
| Photocatalyst Composition | Target Pollutant | Degradation Efficiency | Irradiation Time | Conditions | Citation(s) |
| Bi₂S₃ QDs / Ta₂O₅ Nanotubes | Toluene (200 ppm) | 99% | 5 min | UV-Vis irradiation | researchgate.netnih.gov |
| GGQD-Ta₂O₅-6 | Tetracycline | 94.6% | Not specified | Solar light | doi.org |
| Gray Ta₂O₅ Nanowires (Defective) | Water Decontamination | Enhanced (2.5x) | Not specified | Not specified | acs.org |
| Gray Ta₂O₅ Nanowires (Defective) | Hydrogen Production | Enhanced (2.3x) | Not specified | Not specified | acs.org |
Mixed Metal Oxide Films (e.g., this compound-Zirconia)
Mixed metal oxide films, such as those composed of this compound and zirconium oxide (Ta₂O₅-ZrO₂), are being explored for their enhanced dielectric and resistive switching properties aip.orgaip.orgresearchgate.netresearchgate.netejaet.com. These composite films can be fabricated using techniques like Atomic Layer Deposition (ALD) aip.orgaip.orgresearchgate.net. Ta₂O₅-ZrO₂ films have demonstrated resistive switching characteristics, with the most reliable switching windows observed in films containing a low amount of ZrO₂ (Zr:Ta cation ratio of approximately 0.2) researchgate.net.
The doping of Ta₂O₅ with ZrO₂ also plays a crucial role in suppressing crystallization, thereby increasing the amorphous-to-polycrystalline transition temperature researchgate.net. This stabilization of the amorphous phase is beneficial for maintaining desirable dielectric properties, with Ta₂O₅-ZrO₂ films exhibiting dielectric permittivity values up to 50 aip.org. For Metal-Oxide-Semiconductor (MOS) devices, zirconium-doped/mixed tantalum oxide films have shown attractive dielectric and electrical properties, including a dielectric constant around 28, wide bandgap, good thermal stability, and a high amorphous-to-polycrystalline transition temperature, making them promising candidates for next-generation gate dielectric layers researchgate.netejaet.com.
Table 4: Properties of this compound-Zirconium Oxide Mixed Films
| Film Composition | Key Property / Application | Value / Observation | Citation(s) |
| Ta₂O₅-ZrO₂ (Zr:Ta~0.2) | Resistive Switching Window Reliability | Most reliable windows observed | researchgate.net |
| Ta₂O₅-ZrO₂ | Dielectric Permittivity | Up to 50 | aip.org |
| Ta₂O₅:ZrO₂ | Crystallization Temperature | Increased by over 200°C compared to undoped Ta₂O₅ | researchgate.net |
| Zr-doped/mixed Ta₂O₅ | Dielectric Constant (MOS Devices) | ~28 | ejaet.com |
| Zr-doped/mixed Ta₂O₅ | Thermal Stability / Amorphous-to-Polycrystalline Transition | Good thermal stability, high transition temperature | ejaet.com |
Compound List:
this compound (Ta₂O₅)
Silicon (Si)
Nitrogen (N)
Erbium (Er)
Ytterbium (Yb)
Thulium (Tm)
Bismuth Sulfide (Bi₂S₃)
Graphene Quantum Dots (GGQD)
Zirconium Oxide (ZrO₂)
Tantalum (Ta)
Silicon Nitride (Si₃N₄)
Titanium Nitride (TiN)
Platinum (Pt)
Aluminum Oxide (Al₂O₃)
Hafnium Oxide (HfO₂)
Titanium Oxide (TiO₂)
Silicon Oxide (SiO₂)
Plasmonic Nanoparticle Integration with this compound for Enhanced Photocatalysis
The integration of plasmonic nanoparticles with this compound (Ta₂O₅) has emerged as a significant strategy to boost its photocatalytic performance, particularly under visible light irradiation. Plasmonic nanoparticles, such as gold (Au) or silver (Ag), exhibit surface plasmon resonance (SPR) when excited by light, leading to enhanced light absorption, scattering, and the generation of "hot" electrons. When coupled with a semiconductor like Ta₂O₅, these effects can significantly improve charge separation and transfer, thereby increasing the efficiency of photocatalytic reactions.
Research has demonstrated that incorporating plasmonic nanoparticles into Ta₂O₅ structures can lead to substantial improvements in various photocatalytic applications. For instance, gold nanoparticles embedded within Ta₂O₅ matrices have shown enhanced photocatalytic activity for hydrogen evolution from water under visible light rsc.orgresearchgate.net. These composite materials benefit from the charge transfer effects induced by the SPR of Au nanoparticles. Similarly, the introduction of graphene quantum dots (GQDs) into Ta₂O₅ has been shown to improve visible light absorption and promote charge transfer, effectively suppressing the recombination of photogenerated charge carriers. One study reported that a GQD-Ta₂O₅ composite (GGQD-Ta₂O₅-6) exhibited a 6.6-fold increase in the degradation efficiency of tetracycline under solar light compared to pristine Ta₂O₅, along with a 19.3-fold increase in its apparent kinetic constant doi.org.
Furthermore, modifying the structure of Ta₂O₅ itself, such as creating gray Ta₂O₅ nanowires with defects, has also led to enhanced photocatalytic performance. These modified nanowires demonstrated a 2.5-fold increase in water decontamination rate and a 2.3-fold higher hydrogen production rate compared to pristine Ta₂O₅. They also exhibited an 11-fold increase in photocurrent, indicating improved photoelectrochemical efficiency acs.org. The use of carbon heteroatoms within α-Ta₂O₅ yolk-shell structures has been shown to enhance light-harvesting ability and solar-thermal conversion efficiency, achieving 91% efficiency in solar water evaporation acs.org.
Table 1: Performance Enhancement of Plasmonic Nanoparticle-Integrated Ta₂O₅ Photocatalysts
| Plasmonic Material / Modifier | Semiconductor | Application/Reaction | Enhancement Metric | Enhancement Factor | Citation |
| Gold (Au) Nanoparticles | Ta₂O₅ | Hydrogen evolution | Photocatalytic activity | Enhanced | rsc.orgresearchgate.net |
| Gold (Au) Nanoparticles | Ta₂O₅/Ta₃N₅ | Hydrogen evolution | Photocatalytic activity | Enhanced | rsc.org |
| Graphene Quantum Dots (GQDs) | Ta₂O₅ | Tetracycline degradation | Degradation efficiency | 6.6x (solar light) | doi.org |
| Graphene Quantum Dots (GQDs) | Ta₂O₅ | Tetracycline degradation | Kinetic constant | 19.3x | doi.org |
| Carbon heteroatoms | α-Ta₂O₅ | Solar water evaporation | Solar-thermal conversion efficiency | 91% | acs.org |
| Defects/Disordered shells | Ta₂O₅ nanowires | Water decontamination | Decontamination rate | 2.5x | acs.org |
| Defects/Disordered shells | Ta₂O₅ nanowires | Hydrogen production | Production rate | 2.3x | acs.org |
| Defects/Disordered shells | Ta₂O₅ nanowires | Photoelectrochemical performance | Photocurrent | 11x | acs.org |
Integration of this compound with Other Dielectrics (e.g., SiO₂) for Device Optimization
This compound (Ta₂O₅) possesses a significantly higher dielectric constant (k ≈ 20-35) compared to silicon dioxide (SiO₂, k ≈ 3.9) nycu.edu.twaip.org. This property makes it attractive for scaling down electronic devices, particularly in applications like dynamic random access memory (DRAM) and thin-film transistors (TFTs), where higher capacitance is required in smaller footprints. However, pure Ta₂O₅ can exhibit drawbacks such as poorer interface properties with semiconductors and higher leakage currents compared to SiO₂ nycu.edu.twaip.orgmdpi.comcityu.edu.hk. To mitigate these issues and optimize device performance, Ta₂O₅ is often integrated with other dielectrics, most notably SiO₂.
The combination of Ta₂O₅ with SiO₂ in multilayered or multicomponent dielectric stacks has proven effective in overcoming the limitations of individual materials aip.orgmdpi.comresearchgate.net. For instance, in Indium Gallium Zinc Oxide (IGZO) thin-film transistors (TFTs), a gate dielectric stack consisting of a (Ta₂O₅)ₓ(SiO₂)₁₀₀₋ₓ layer (with x=69) combined with a thin SiO₂ interfacial layer resulted in improved device performance. This configuration yielded a field-effect mobility (µFE) of approximately 16 cm²/V·s, a subthreshold slope (SS) of about 0.15 V/dec, and an on/off ratio exceeding 10⁷ mdpi.comresearchgate.net. The inclusion of SiO₂ helps to counterbalance the poorer interface properties and gate insulation characteristics sometimes associated with Ta₂O₅ mdpi.comresearchgate.net.
In DRAM capacitor applications, RF sputtered Au-Ta₂O₅-SiO₂-Si structures have demonstrated superior characteristics compared to thermally oxidized films, including higher capacitance density, improved breakdown voltage, and lower leakage currents nipne.ro. The integration of an ultrathin SiO₂ interfacial layer in Ta₂O₅/SiO₂ stacks is crucial for maintaining a low leakage current by increasing the tunneling barrier, while simultaneously achieving high capacitance at a low equivalent oxide thickness aip.org. Furthermore, Ta₂O₅-based composites, such as Ta₂O₅–Al₂O₃–SiO₂, have shown significantly reduced leakage currents compared to pure Ta₂O₅ films, indicating improved dielectric characteristics researchgate.net.
Atomic Layer Deposition (ALD) techniques have also been employed to optimize Ta₂O₅ films. ALD-grown Ta₂O₅ films exhibit desirable properties such as an amorphous structure, a respectable dielectric constant (around 13.9), a low leakage current density (1 × 10⁻⁷ A cm⁻² at 1 MV cm⁻¹), and high breakdown strength (3.9 MV cm⁻¹) cam.ac.ukaip.org. When used as a dielectric layer in IGZO TFTs, Ta₂O₅ has shown improved gate control by increasing gate capacitance while minimizing leakage current and interface trap density, outperforming commonly used dielectrics like Al₂O₃ and SiO₂ in some aspects cam.ac.uk.
Table 2: Performance Optimization of Ta₂O₅ Integrated with Other Dielectrics
| Dielectric Integration/Composition | Device Type | Key Improvement Metric | Achieved Value / Finding | Citation |
| Ta₂O₅/SiO₂ Multicomponent Stack | IGZO TFT | Field-effect mobility (µFE) | ~16 cm²/V·s | mdpi.com |
| Ta₂O₅/SiO₂ Multicomponent Stack | IGZO TFT | Subthreshold slope (SS) | ~0.15 V/dec | mdpi.com |
| Ta₂O₅/SiO₂ Multicomponent Stack | IGZO TFT | On/Off ratio | > 10⁷ | mdpi.com |
| Ta₂O₅/SiO₂ Multilayer Stack | MOS Structure | Leakage current | Low | aip.org |
| Ta₂O₅/SiO₂ Multilayer Stack | MOS Structure | Capacitance | High | aip.org |
| Au-Ta₂O₅-SiO₂-Si Structure | DRAM Capacitor | Dielectric strength | Higher than SiO₂ | nipne.ro |
| Au-Ta₂O₅-SiO₂-Si Structure | DRAM Capacitor | Leakage current | Lower than thermally oxidized | nipne.ro |
| Ta₂O₅–Al₂O₃–SiO₂ Composite | Dielectric Films | Leakage current | Significantly decreased | researchgate.net |
| Ta₂O₅ (200 nm, e-beam) | IGZO TFT | Field-effect mobility (µFE) | 61.5 cm²/V·s | cam.ac.uk |
| Ta₂O₅ (200 nm, e-beam) | IGZO TFT | Subthreshold swing (SS) | 0.61 V/dec | cam.ac.uk |
| Ta₂O₅ (200 nm, e-beam) | IGZO TFT | On/Off ratio | 10⁵ | cam.ac.uk |
| ALD-grown Ta₂O₅ | Dielectric Film | Dielectric constant | 13.9 | cam.ac.ukaip.org |
| ALD-grown Ta₂O₅ | Dielectric Film | Leakage current density | 1 × 10⁻⁷ A cm⁻² (at 1 MV cm⁻¹) | cam.ac.ukaip.org |
| ALD-grown Ta₂O₅ | Dielectric Film | Breakdown strength | 3.9 MV cm⁻¹ | cam.ac.ukaip.org |
| (Ta₂O₅)₁₋ₓ(TiO₂)ₓ | Thin Films | Dielectric constant | ~22 | diva-portal.org |
| Al₂O₃-Ta₂O₅ Multilayer Composite | Insulation | Dielectric strength | 513 Vμm⁻¹ | worktribe.com |
| Al₂O₃-SiO₂ Multilayer Composite | Insulation | Dielectric strength | 466 Vμm⁻¹ | worktribe.com |
Compound List:
this compound (Ta₂O₅)
Silicon Dioxide (SiO₂)
Gold (Au)
Aluminum Oxide (Al₂O₃)
Titanium Dioxide (TiO₂)
Graphene Quantum Dots (GQDs)
Indium Gallium Zinc Oxide (IGZO)
Tantalum Nitride (Ta₃N₅)
Bismuth Oxide (Bi₂O₃)
Bismuth Tantalate (BiTaO₄)
Tantalum Oxynitride (TaON)
Advanced Characterization Techniques for Tantalum Pentoxide Materials and Devices
Structural Characterization of Tantalum Pentoxide
The structural properties of this compound, such as its crystalline phase, morphology, and surface topography, are pivotal in determining its performance in devices. Techniques like X-ray Diffraction (XRD), Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM), and Atomic Force Microscopy (AFM) are routinely employed for this purpose.
X-ray Diffraction (XRD) is a fundamental technique for identifying the crystal structure of Ta₂O₅. As-deposited Ta₂O₅ films are often amorphous, but they can crystallize into various phases, such as the orthorhombic (β-Ta₂O₅) or hexagonal (δ-Ta₂O₅) structures, upon annealing at high temperatures. sci-hub.seaip.org For instance, studies have shown that annealing amorphous Ta₂O₅ at 800 °C can lead to the formation of β-Ta₂O₅ with an orthorhombic structure. sci-hub.se The crystalline peaks observed in XRD patterns can be indexed to specific crystal structures, confirming the phase of the material. arxiv.org For example, major peaks corresponding to the (001) plane of β-Ta₂O₅ and the (200) plane of δ-Ta₂O₅ have been identified in annealed films. sci-hub.se The ambient pressure orthorhombic L-Ta₂O₅ structure has been shown to be stable up to 25 GPa, after which it undergoes a pressure-induced amorphization. osti.govaip.org
Transmission Electron Microscopy (TEM) provides high-resolution imaging of the internal structure of Ta₂O₅ materials. TEM analysis can reveal the amorphous or crystalline nature of thin films and the presence of any nanostructures. atlas.jpuitm.edu.my For example, TEM has been used to confirm the amorphous structure of ultra-thin films in Ta₂O₅-based devices. atlas.jp High-resolution TEM (HR-TEM) can even visualize the lattice fringes of crystalline Ta₂O₅, providing direct evidence of its crystallographic orientation. researchgate.net
Scanning Electron Microscopy (SEM) is utilized to examine the surface morphology and cross-sectional structure of Ta₂O₅ films and devices. uitm.edu.myoptica.org SEM images can reveal details such as the columnar growth of Al₂O₃ layers and the dense, uniform morphology of Ta₂O₅ layers in multilayered structures. confer.cz It is also used to observe the cross-sectional morphology of sculptured thin films, showing features like tilted nanocolumns. optica.org
Atomic Force Microscopy (AFM) is a powerful tool for characterizing the surface topography and roughness of Ta₂O₅ films at the nanoscale. uitm.edu.myaip.org The surface roughness is a critical parameter, especially for optical applications where low scattering is desired. gla.ac.uk Studies have shown that Ta₂O₅ films can be extremely smooth, with a root mean square (rms) roughness as low as 0.14 nm. osti.gov AFM has also been used to demonstrate that the surface roughness of anodized Ta₂O₅ can be controlled by the anodization time, with roughness increasing with longer anodization. researchgate.net
Table 1: Structural Characterization Findings for this compound
| Technique | Sample Type | Key Findings | Reference |
|---|---|---|---|
| X-ray Diffraction (XRD) | Annealed Ta₂O₅ films | Crystallization into orthorhombic (β-Ta₂O₅) and hexagonal (δ-Ta₂O₅) phases. sci-hub.se | sci-hub.se |
| Sputtered Ta₂O₅ films | Orthorhombic basic structure with a = 6.425 Å, b = 3.769 Å, and c = 7.706 Å. arxiv.org | arxiv.org | |
| Ta₂O₅ under high pressure | L-Ta₂O₅ phase is stable up to 25 GPa before amorphization. osti.govaip.org | osti.govaip.org | |
| Transmission Electron Microscopy (TEM) | Ta₂O₅/Al/Ta/Cu device | The ultra-thin film between Ta₂O₅ and Al has an amorphous structure. atlas.jp | atlas.jp |
| Scanning Electron Microscopy (SEM) | Al₂O₃-Ta₂O₅ multilayer films | Al₂O₃ layers have a columnar structure, while Ta₂O₅ layers are dense and uniform. confer.cz | confer.cz |
| Glancing angle deposited Ta₂O₅ film | Tilted nanocolumn microstructure. optica.org | optica.org | |
| Atomic Force Microscopy (AFM) | Ion beam sputtered Ta₂O₅ films | Extremely smooth surfaces with an rms roughness of only 0.14 nm. aip.org | aip.org |
| Anodized Ta₂O₅ | Surface roughness increases with anodization time. researchgate.net | researchgate.net |
Spectroscopic Analysis of this compound
Spectroscopic techniques are indispensable for probing the chemical composition, bonding states, and electronic structure of this compound.
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of Ta₂O₅. aip.orgosti.gov XPS spectra of Ta₂O₅ typically show two prominent pairs of peaks in the Ta 4f region, corresponding to the Ta 4f₇/₂ and Ta 4f₅/₂ spin-orbit doublet. arxiv.org The peak pair at lower binding energies is assigned to metallic tantalum (Ta⁰), while the pair at higher binding energies corresponds to the Ta⁵⁺ state in stoichiometric Ta₂O₅. arxiv.org XPS can also identify the presence of suboxides (TaOₓ where x < 2.5) and is used to study the interfaces in multilayer structures, such as the reduction of Ta₂O₅ at an Al/Ta₂O₅ interface. capes.gov.brcapes.gov.braip.org
UV-Vis Spectroscopy is employed to investigate the optical properties of Ta₂O₅ thin films, particularly their transmittance and absorption characteristics in the ultraviolet and visible regions. aip.orgosti.gov Stoichiometric Ta₂O₅ films exhibit high transmission in the visible range, with an absorption edge typically below 300 nm. osti.gov The transmittance spectra can be used to determine the optical bandgap and refractive index of the films. mdpi.com
Extended X-ray Absorption Fine Structure (EXAFS) and X-ray Absorption Near Edge Structure (XANES) are powerful synchrotron-based techniques that provide detailed information about the local atomic structure and electronic states of tantalum in Ta₂O₅. While not explicitly detailed in the provided snippets, these techniques are crucial for understanding the short-range order in both amorphous and crystalline phases of this compound.
Electrical Characterization of this compound Thin Films and Devices
The electrical properties of Ta₂O₅ thin films are critical for their use in electronic devices like capacitors and transistors.
Current-Voltage (I-V) Characteristics are measured to assess the leakage current and breakdown voltage of Ta₂O₅-based devices, such as Metal-Insulator-Metal (MIM) capacitors. nycu.edu.tw For high-quality Ta₂O₅ films, the leakage current density is typically very low, on the order of nA/cm². atlas.jp For example, a leakage current density below 10⁻⁷ A/cm² at 2 MV/cm has been reported. jkps.or.kr The breakdown voltage, which is the electric field at which the insulator fails, is another key parameter. Values around 5-7 MV/cm have been achieved. jkps.or.kr The conduction mechanism in Ta₂O₅ films at high electric fields is often attributed to the Poole-Frenkel emission. atlas.jpnycu.edu.tw
Capacitance-Voltage (C-V) Spectroscopy is used to characterize the dielectric properties of Ta₂O₅ in Metal-Oxide-Semiconductor (MOS) capacitors. iyte.edu.trresearchgate.net These measurements allow for the determination of important parameters such as the dielectric constant, effective oxide charge (Qeff), and the density of interface trap states (Dit). iyte.edu.tr Ta₂O₅ is known for its high dielectric constant, with values up to 12 being reported, which is significantly higher than that of silicon dioxide (SiO₂). iyte.edu.tryok.gov.tr However, the interface quality can be a challenge, with unnitrided Ta₂O₅/Si interfaces showing a high density of interface trap states. iyte.edu.tr Nitridation processes have been shown to improve the interface properties. iyte.edu.tr
Table 2: Electrical Properties of this compound Devices
| Device Structure | Measurement | Key Findings | Reference |
|---|---|---|---|
| MIM Capacitor (Al/Ta/Cu/Ta₂O₅/Al/Ta/Cu) | Current-Voltage (I-V) | Leakage current density of 1 nA/cm² at 1 MV/cm; Breakdown voltage of 5.2 MV/cm. atlas.jp | atlas.jp |
| MIM Capacitor (Ti/Ta₂O₅/Ta) | Current-Voltage (I-V) | Leakage current density < 10⁻⁷ A/cm² at 2 MV/cm; Breakdown voltage of 5-7 MV/cm. jkps.or.kr | jkps.or.kr |
| MOS Capacitor (Al-Ta₂O₅-Si) | Capacitance-Voltage (C-V) | Dielectric constant up to 12; Interface trap density ~1.6x10¹² cm⁻² eV⁻¹. iyte.edu.tr | iyte.edu.tr |
| InAlN/GaN MOS-HEMT with Ta₂O₅ | Capacitance-Voltage (C-V) | Dielectric constant of ~30; Gate leakage 5 orders of magnitude lower than reference HEMT. arxiv.org | arxiv.org |
Optical Characterization of this compound
The optical properties of Ta₂O₅ are central to its use in optical coatings, waveguides, and other photonic applications.
Optical Bandgap Determination is a crucial aspect of characterizing Ta₂O₅. The optical bandgap (Eg) is typically determined from the analysis of UV-Vis transmittance or absorption spectra using a Tauc plot. aip.org The bandgap of Ta₂O₅ can vary depending on its structure and the deposition method, with reported values generally ranging from 3.8 to 5.3 eV. wikipedia.org Amorphous Ta₂O₅ tends to have a larger bandgap than its crystalline counterparts. wikipedia.orgucl.ac.uk For example, the bandgap has been observed to decrease from 4.3 eV for amorphous films to 3.8 eV for crystalline β-Ta₂O₅. ucl.ac.uk
Refractive Index Measurement is another key optical characterization. The refractive index (n) of Ta₂O₅ is high, making it suitable for anti-reflection coatings and waveguides. The refractive index can be determined from transmittance spectra or using techniques like spectroscopic ellipsometry. optica.orgpsu.edu The refractive index is dependent on the deposition conditions and can vary. For stoichiometric Ta₂O₅ films, the refractive index at a wavelength of 532 nm is in the range of 2.05 to 2.2. osti.gov At 550 nm, reported values are between 2.02 and 2.16. optica.org
Luminescence Spectroscopy , particularly photoluminescence (PL), is used to study the emissive properties of Ta₂O₅, which can be influenced by defects and dopants. For instance, intense green-light emission has been observed from Ta₂O₅ nanoblocks, which is attributed to trap levels associated with oxygen vacancies. rsc.org Doping Ta₂O₅ with rare-earth elements like thulium (Tm) or europium (Eu) can induce photoluminescence at specific wavelengths, making it a potential material for planar waveguide lasers and other light-emitting devices. optica.orgscirp.org
Table 3: Optical Properties of this compound
| Property | Measurement Technique | Finding | Reference |
|---|---|---|---|
| Optical Bandgap (Eg) | UV-Vis Spectroscopy (Tauc Plot) | 4.08 eV for as-deposited film. aip.org | aip.org |
| UV-Vis Spectroscopy (Tauc Plot) | 4.3 eV (amorphous) and 3.8 eV (crystalline β-Ta₂O₅). ucl.ac.uk | ucl.ac.uk | |
| Varies between 3.8 and 5.3 eV depending on manufacturing method. wikipedia.org | wikipedia.org | ||
| Refractive Index (n) | UV-Vis Spectroscopy | 2.02 - 2.16 at 550 nm. optica.org | optica.org |
| Ellipsometry | 2.05 - 2.2 at 532 nm. osti.gov | osti.gov | |
| Spectroscopic Ellipsometry | 2.08 - 2.10 at 550 nm. psu.edu | psu.edu | |
| Photoluminescence (PL) | PL Spectroscopy | Strong green-light emission from Ta₂O₅ nanoblocks due to oxygen vacancies. rsc.org | rsc.org |
| PL Spectroscopy | Emission in the 1.6 to 2.1 µm range from Tm-doped Ta₂O₅ waveguides. optica.org | optica.org |
Future Research Directions and Challenges in Tantalum Pentoxide Science and Technology
Scalability and Integration Challenges of Tantalum Pentoxide in Advanced Device Architectures
The successful incorporation of this compound into advanced electronic and photonic devices faces hurdles related to both manufacturing and material compatibility. While its high dielectric constant and refractive index are highly desirable, practical implementation on an industrial scale presents challenges. samaterials.comnycu.edu.tw Tantalum is a relatively rare and costly material, which can impact the production cost of components. samaterials.com Furthermore, the tantalum supply chain is susceptible to geopolitical instability and ethical sourcing concerns, which can lead to price volatility and supply disruptions. marketresearchintellect.comgminsights.com
From a technical integration perspective, the deposition of high-quality Ta₂O₅ films with uniform thickness and properties is critical. mdpi.com Issues such as film porosity, interfacial defects, and leakage currents must be meticulously controlled to ensure device reliability. worldscientific.comaip.org The interaction between this compound and adjacent materials, particularly electrodes, can lead to interfacial reactions and defect diffusion, which may degrade performance over time. aip.orgresearchgate.net Ensuring that Ta₂O₅ is compatible with existing nanoscale fabrication techniques and can withstand the thermal budgets of semiconductor processing are ongoing areas of research. samaterials.comnycu.edu.tw
One of the most significant challenges in developing high-density resistive random-access memory (RRAM) is the "sneak path" problem. In a crossbar array architecture, where memory cells are placed at the intersection of perpendicular word and bit lines, current can leak through unselected "ON-state" cells, creating a parasitic pathway that interferes with the reading of the selected cell. aip.orgmdpi.comarxiv.org This issue severely hinders the scalability of large-scale RRAM arrays.
To mitigate this, research is focused on two primary strategies for Ta₂O₅-based RRAM:
Selector Devices: Integrating a selector device in series with each RRAM cell is a common approach. These selectors are highly non-linear devices that remain in a high-resistance state at low voltages (like the read voltage applied to unselected cells) but switch to a low-resistance state at higher operating voltages. Various selector types, including those based on metal-insulator transitions or back-to-back Schottky diodes, have been explored. aip.orgnycu.edu.tw A promising approach involves using a separate thin-film device, such as a TiN/Ta₂O₅/TiN structure, that acts as a bidirectional selector. nycu.edu.tw
Complementary Resistive Switching (CRS): An alternative and more integrated solution is the concept of a CRS, which aims to solve the sneak path issue without an external selector. arxiv.org A CRS unit consists of two anti-serially connected bipolar memory cells. This configuration creates a unique high-resistance state when the read voltage is applied, effectively suppressing the sneak current. arxiv.orgresearchgate.net Remarkably, researchers have demonstrated that this complementary switching functionality can be achieved within a single Ta₂O₅-based memory cell, simplifying fabrication. aip.orgresearchgate.net Another selector-less approach involves engineering the device stack, for instance by creating a Ta₂O₅/Al₂O₃ bilayer, to introduce intrinsic nonlinearity into the cell's current-voltage characteristics. mdpi.comnih.gov
| Challenge | Description | Proposed Solutions & Research Directions | Key Compounds |
|---|---|---|---|
| Sneak Path Current | Parasitic current flows through unselected cells in a high-density crossbar RRAM array, causing read errors. aip.org | - Integration of non-linear selector devices in series with each memory cell. ucl.ac.uk | Ta₂O₅, Al₂O₃, TiN |
| Scalability & Cost | Tantalum is a rare and expensive element, with a supply chain vulnerable to disruption. samaterials.comgminsights.com | - Developing more efficient deposition processes to reduce material waste.
| Tantalum |
| Device Integration | Controlling defects, leakage, and interfacial reactions during fabrication. aip.org | - Optimizing post-deposition annealing processes (e.g., in O₃ or N₂O). nycu.edu.twworldscientific.com | Ta₂O₅, TiN, MoN |
Development of Novel this compound Architectures for Enhanced Functionality
Modifying the physical structure of this compound at the micro- and nanoscale is a key strategy for unlocking new capabilities and enhancing its performance in various applications. Anodization has emerged as a particularly effective method for creating highly ordered nanostructures. uitm.edu.mynih.govuj.edu.pl
Future research in this area is focused on several promising architectures:
Nanotubes and Nanoporous Films: By controlling anodization parameters like voltage and electrolyte composition, researchers can fabricate arrays of Ta₂O₅ nanotubes or nanoporous structures. uitm.edu.mynih.gov These architectures dramatically increase the surface area, which is highly beneficial for applications in photocatalysis, chemical sensors, and biomedical implants where surface interactions are critical. uitm.edu.mynih.gov
Nanowires: this compound nanowires, which can be synthesized via methods like aluminum reduction, have shown greatly enhanced photocatalytic performance for hydrogen production and water decontamination. acs.org The one-dimensional structure and induced defects facilitate better charge separation and transfer.
Metasurfaces and Photonic Circuits: Ta₂O₅ is an emerging platform for creating dielectric metasurfaces—planar arrays of subwavelength nanostructures that can manipulate light with high efficiency. researchgate.net These can function as lenses, holograms, or color filters. Additionally, low-loss Ta₂O₅ waveguides, ring resonators, and nano-electromechanical phase shifters are being developed for reconfigurable photonic integrated circuits, with applications in quantum technology. optica.orgresearchgate.net
Multilayer and Composite Films: Combining Ta₂O₅ with other materials in layered or composite structures allows for the fine-tuning of properties. For example, multilayer stacks of high- and low-index materials including Ta₂O₅ are used to create advanced anti-reflective coatings. hwnanomaterial.comagc-plasma.com Doping Ta₂O₅ with other metals like Titanium or Niobium is being explored to tune its band gap and improve catalytic activity. acs.orgresearchgate.net
Multiscale Modeling and Simulation for Predictive this compound Material Design
Computational modeling is an indispensable tool for accelerating the design and optimization of this compound-based materials and devices. By simulating the material at multiple length and time scales, researchers can gain insights that are difficult or impossible to obtain through experiments alone.
Key research directions in this field include:
First-Principles Calculations: Techniques based on Density Functional Theory (DFT) are used to investigate the fundamental electronic and atomic structure of Ta₂O₅. aip.org These calculations help elucidate the nature of different crystalline and amorphous phases, the behavior of point defects like oxygen vacancies, and the mechanisms of electrical conduction. aip.orgarxiv.org For instance, simulations have challenged the conventional interpretation of X-ray Photoelectron Spectroscopy (XPS) data for amorphous Ta₂O₅ by revealing the complexity of tantalum oxidation states. aip.org
Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic processes in Ta₂O₅, such as ion migration during resistive switching or the formation of amorphous structures during deposition.
Continuum and Device-Level Models: The parameters and understanding derived from atomistic simulations are used to build more accurate continuum models. These models can simulate the behavior of an entire device, such as the current-voltage characteristics of a RRAM cell or the strength of a tantalum component under dynamic pressure. science.govosti.gov This multiscale approach connects atomic-level properties to macroscopic device performance, enabling predictive design.
Bridging Fundamental Material Science Gaps in this compound (e.g., Precise Phase Characterization, Defect Control)
Despite its widespread use, fundamental gaps remain in our understanding of this compound's material science. Closing these gaps is crucial for achieving precise control over its properties and ensuring the reliability of Ta₂O₅-based technologies.
Two of the most significant challenges are:
Precise Phase Characterization: The crystal structure of this compound is notoriously complex, and its phase relationships are not fully resolved. nist.gov At least two polymorphs, a low-temperature (β-Ta₂O₅) and a high-temperature (H-Ta₂O₅) phase, are recognized, with a transition temperature around 1360°C. nist.govosti.gov However, numerous other phases have been proposed, and producing large, high-quality single crystals for definitive characterization remains a major difficulty. arxiv.orgnist.gov Different analytical techniques often provide conflicting data, making it hard to compare results across studies and establish a definitive structural model. osti.govmdpi.com Future work requires a combination of advanced synthesis techniques and multiple characterization methods (e.g., TEM, Raman, XRD) applied to the same samples to resolve these ambiguities. mdpi.com
Defect Control: The electrical and optical properties of Ta₂O₅ thin films are often dominated by defects, particularly oxygen vacancies. worldscientific.comresearchgate.net Studies have shown that defect concentrations can be as high as 10¹⁹–10²⁰ cm⁻³, especially in amorphous films and near metal-oxide interfaces. aip.orgresearchgate.net These defects are a primary cause of leakage current in capacitors and memory devices. aip.org A key research challenge is to understand and control the formation of these defects during deposition and subsequent processing steps. Research focuses on the influence of deposition method, annealing conditions (temperature, atmosphere), and the choice of electrode materials on defect density. nycu.edu.twworldscientific.comresearchgate.net Achieving better control over the defect chemistry is essential for improving the performance and reliability of Ta₂O₅ in electronic applications.
| Fundamental Gap | Description of Challenge | Future Research Directions |
|---|---|---|
| Precise Phase Characterization | Ambiguity and conflicting reports on the crystal structures and phase transitions of Ta₂O₅. Difficulty in synthesizing high-quality single crystals. nist.govosti.gov | - Combined characterization using multiple techniques (XRD, TEM, Raman) on the same samples. mdpi.com |
| Defect Control | High concentration of defects, especially oxygen vacancies, dominates electrical properties and causes leakage currents. aip.orgresearchgate.net | - Systematic study of deposition parameters and post-deposition annealing (e.g., UV-O₃ treatment) on defect density. worldscientific.com |
Q & A
Basic Research Questions
Q. What are the primary synthesis methods for high-purity Ta₂O₅ thin films, and how do process parameters influence crystallinity and dielectric properties?
- Methodological Answer : Ta₂O₅ thin films are typically synthesized via atomic layer deposition (ALD), magnetron sputtering, or sol-gel methods. For ALD, precursors like Ta(NMe₂)₅ and H₂O are used at temperatures between 250–350°C, with film crystallinity controlled by post-deposition annealing (600–900°C in O₂) . Sputtering parameters, such as power density (2–5 W/cm²) and Ar/O₂ gas ratios, directly affect stoichiometry and defect density. Ellipsometry and X-ray diffraction (XRD) are critical for measuring thickness, refractive index (~2.1 at 550 nm), and phase transitions (amorphous to β-phase) .
Q. How do oxygen vacancies impact the electronic properties of Ta₂O₅, and what experimental techniques validate their presence?
- Methodological Answer : Oxygen vacancies in Ta₂O₅ introduce mid-gap states, reducing the effective bandgap (~4.4 eV to ~3.8 eV) and increasing leakage current. Techniques like X-ray photoelectron spectroscopy (XPS) quantify vacancy concentration via O 1s peak deconvolution (binding energy ~530.5 eV for lattice oxygen vs. ~531.8 eV for vacancies) . Electron energy loss spectroscopy (EELS) in transmission electron microscopy (TEM) maps vacancy distribution at interfaces. First-principles DFT calculations further correlate vacancy density with dielectric permittivity (ε ~25–40) .
Q. What are the standard protocols for characterizing the optical properties of Ta₂O₅ in waveguide applications?
- Methodological Answer : Ellipsometry measures refractive index (n ≈ 2.0–2.2 at 1550 nm) and extinction coefficient (k < 10⁻⁴). Waveguide loss (<0.1 dB/cm) is quantified using prism coupling with laser sources (e.g., 632 nm He-Ne). Raman spectroscopy identifies phonon modes (e.g., 640 cm⁻¹ for Ta-O-Ta stretching), while spectroscopic ellipsometry models dispersion relations using Tauc-Lorentz or Cauchy models .
Advanced Research Questions
Q. How can mechanical-electrical coupled modeling simulate leakage current in Ta₂O₅-based capacitors under mechanical stress?
- Methodological Answer : COMSOL Multiphysics simulations integrate mechanical deformation (pressure 0–3 MPa) and electric field coupling. The model defines Ta₂O₅ as a piezoresistive shell (Young’s modulus ~150 GPa) on a Ta metal core, with conductivity described by a pressure-dependent function (e.g., σ = σ₀ + αP, where α ≈ 10⁻⁴ S·m⁻¹·MPa⁻¹). Equations for strain-dependent permittivity and leakage current density (J ~10⁻⁷ A/cm² at 1 MV/cm) are solved iteratively . Experimental validation uses hydrostatic pressure cells and impedance spectroscopy .
Q. What experimental designs resolve contradictions in Ta₂O₅’s thermal stability under reducing atmospheres?
- Methodological Answer : Conflicting reports on Ta₂O₅ reduction in H₂ (e.g., no reaction at 2500°C vs. partial reduction at 1500°C) are addressed via controlled thermogravimetric analysis (TGA) with in-situ mass spectrometry. Samples are heated in H₂/Ar (1–10 atm) while monitoring TaO₂ (m/z = 202) and H₂O (m/z = 18) emissions. Post-annealing characterization with XRD (to detect Ta sub-oxides) and TEM-EDS clarifies reaction pathways .
Q. How do interfacial defects between Ta₂O₅ and MnO₂ electrodes influence capacitor failure, and what mitigation strategies exist?
- Methodological Answer : Interfacial delamination and oxygen diffusion at Ta₂O₅/MnO₂ boundaries cause capacitance degradation. Cross-sectional TEM with EELS maps elemental diffusion (e.g., Mn⁴+ → Ta₂O₅ lattice). Mitigation involves ALD-grown Al₂O₃ interlayers (1–2 nm) to block oxygen migration, reducing leakage current by ~50% . Accelerated aging tests (85°C, 85% RH) combined with electrochemical impedance spectroscopy (EIS) quantify lifetime improvements.
Q. What computational approaches predict the dielectric response of Ta₂O₅ with dopants (e.g., Nb or Ti), and how do they compare to experimental data?
- Methodological Answer : Density functional theory (DFT) with Hubbard-U corrections (U = 4–6 eV for Ta 5d states) models dopant-induced bandgap modulation. Nb substitution (5–10 at.%) reduces the bandgap by ~0.3 eV, increasing ε from ~25 to ~35. Experimental validation uses RF-sputtered Ta-Nb-O films analyzed by UV-Vis spectroscopy and capacitance-voltage (C-V) measurements . Discrepancies in predicted vs. measured ε (<10%) arise from grain boundary effects, addressed via molecular dynamics (MD) simulations of polycrystalline structures.
Data Contradiction and Optimization
Q. How do researchers reconcile discrepancies in reported dielectric constants (ε) of Ta₂O₅ thin films across studies?
- Methodological Answer : Variations in ε (20–50) stem from differences in measurement frequency (1 kHz vs. 1 MHz), film thickness (<50 nm vs. >200 nm), and interfacial layers. Standardization involves using Pt/Ta₂O₅/Pt MIM capacitors with guard-ring structures to minimize fringe fields. Statistical meta-analysis of literature data identifies outliers linked to unaccounted porosity (e.g., ε drops by ~30% at 10% porosity) .
Q. What advanced techniques optimize Ta₂O₅’s optical nonlinearity for integrated photonics?
- Methodological Answer : Kerr nonlinearity (n₂ ~10⁻¹⁹ m²/W) is enhanced via ion implantation (e.g., Er³+ doping) or plasmonic coupling with Au nanoparticles (10–20 nm diameter). Pump-probe spectroscopy at 1550 nm measures nonlinear absorption (β ~10⁻¹³ m/W) and phase modulation. Waveguide ring resonators with Q-factors >10⁶ validate performance in CMOS-compatible platforms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
